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Strontium zirconate

Cat. No.: B085092
CAS No.: 12036-39-4
M. Wt: 226.8 g/mol
InChI Key: FCCTVDGKMTZSPU-UHFFFAOYSA-N
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Description

Evolution of Research Perspectives on Strontium Zirconate Perovskites

The study of this compound has evolved significantly since its initial investigation. Early research primarily focused on its synthesis and basic characterization. The conventional solid-state reaction method, involving high-temperature calcination of strontium carbonate (SrCO₃) and zirconium dioxide (ZrO₂), was a common approach. chemicalbook.comresearchgate.net However, this method often resulted in powders with inhomogeneities, impurities, and non-uniform particle sizes. elsevier.es

Over time, research shifted towards developing more sophisticated synthesis techniques to produce high-purity, homogeneous, and nanocrystalline this compound powders. These "soft" chemical processing methods include co-precipitation, sol-gel, combustion, and hydrothermal techniques. chemicalbook.comelsevier.es For instance, the combustion synthesis process, utilizing fuels like glycine (B1666218) and urea, allows for the rapid production of nanocrystalline powders. chemicalbook.com The Pechini method has also been successfully employed to synthesize phase-pure SrZrO₃ powders. capes.gov.br This evolution in synthesis methodologies has been crucial in tailoring the material's properties for specific applications. chemicalbook.com

More recently, research has expanded to include in-depth studies of its structural phase transitions at various temperatures and pressures. scispace.comfree.frrsc.org Advanced computational studies, such as those employing density functional theory (DFT), have become instrumental in understanding the electronic and structural properties of its different phases. scispace.com

Significance of this compound in Advanced Materials Science and Engineering

This compound's unique combination of properties makes it a highly significant material in various advanced technological fields. cymitquimica.com Its high thermal stability, excellent dielectric properties, and chemical resistance are key attributes driving its application. alibaba.com

One of the most promising applications is in Solid Oxide Fuel Cells (SOFCs) , where it is utilized as an electrolyte material due to its high ionic conductivity at elevated temperatures. alibaba.comsamaterials.com Doping this compound with elements like yttrium (Y) or ytterbium (Yb) has been shown to significantly enhance its proton conductivity, making it a candidate for proton-conducting membranes in electrochemical devices. mdpi.comnih.gov

In the realm of high-temperature ceramics , SrZrO₃ is used in thermal barrier coatings (TBCs) for components in gas turbines and jet engines, protecting them from extreme heat and extending their operational life. alibaba.comresearchgate.net Its low thermal conductivity and high melting point make it an effective thermal insulator. researchgate.net

Furthermore, its high dielectric constant and low dielectric loss render it suitable for use in electronic components such as multilayer ceramic capacitors (MLCCs) and insulators. alibaba.comiaamonline.org It is also explored for its potential in piezoelectric devices and as a substrate for the growth of other functional oxide thin films. rsc.orgalibaba.com

Current State of Scholarly Inquiry and Identified Knowledge Gaps in this compound Systems

Current research on this compound is multifaceted, focusing on enhancing its properties through doping and exploring novel applications. A significant area of investigation is the effect of acceptor doping on its electrical conductivity. Studies have shown that doping with trivalent cations like lutetium (Lu), yttrium (Y), and ytterbium (Yb) can increase its proton conductivity. mdpi.com However, the precise mechanisms and the role of dopant distribution and defect chemistry are still areas of active research. mdpi.comillinois.edu

A notable knowledge gap exists in the comprehensive understanding of the defect structure and its influence on the material's electrical and diffusion characteristics. ohsu.edu While it is known that point defects play a crucial role, systematic studies to fully elucidate their behavior are limited. ohsu.edu Another area requiring further investigation is the long-term stability and performance of SrZrO₃-based components in operational environments, such as the interaction with other materials in SOFCs, which can lead to the formation of secondary phases like this compound at interfaces, potentially causing degradation. researchgate.net

The interaction of this compound coatings with environmental contaminants like calcium-magnesium-aluminum-silicates (CMAS) at high temperatures is also a critical area of study to ensure the durability of thermal barrier coatings. mdpi.com While initial studies have been conducted, a deeper understanding of the reaction mechanisms and the resulting phase evolution is needed. mdpi.com

Scope and Objectives of Comprehensive Academic Investigations into this compound Materials

The overarching goal of current and future research on this compound is to develop a more profound understanding of its fundamental properties and to leverage this knowledge for the design of advanced materials with tailored functionalities. Key objectives include:

Advanced Synthesis and Processing: Developing novel and scalable synthesis routes to control the microstructure, purity, and morphology of SrZrO₃ powders and ceramics. This includes techniques like spark plasma sintering to produce dense ceramics without extensive high-temperature treatments. chemicalbook.com

Property Enhancement through Doping: Systematically investigating the effects of various dopants on the structural, electrical, and thermal properties of this compound. This involves both experimental studies and theoretical modeling to predict optimal dopant concentrations and types for specific applications. mdpi.comresearchgate.net

Elucidation of Defect Chemistry: Employing advanced characterization techniques and computational modeling to gain a comprehensive understanding of the point defect chemistry and its impact on ionic and electronic transport properties. ohsu.edu

Performance and Durability in Applied Systems: Evaluating the long-term performance and degradation mechanisms of this compound components in real-world applications, such as SOFCs and TBCs. This includes studying interfacial reactions and thermochemical stability. researchgate.netmdpi.com

Exploration of Novel Applications: Investigating the potential of this compound in emerging technologies, such as nanoelectronics, photocatalysis, and sensors. researchgate.netheavenmaterials.com

Data Tables

Table 1: Synthesis Methods for this compound

Synthesis MethodDescriptionAdvantagesDisadvantagesReference(s)
Solid-State Reaction High-temperature reaction of precursor powders (e.g., SrCO₃ and ZrO₂).Simple and cost-effective.Inhomogeneity, impurity contamination, large particle size. chemicalbook.comelsevier.es
Co-precipitation Precipitation of a precursor from a solution containing metal salts.Good chemical homogeneity, smaller particle size.Can be complex to control pH and stoichiometry. chemicalbook.comresearchgate.net
Sol-Gel Formation of a gel from a solution of precursors, followed by heat treatment.High purity, homogeneity, and control over particle size.Can be time-consuming and involve expensive precursors. elsevier.esrsc.org
Combustion Synthesis A self-sustaining exothermic reaction of a precursor mixture containing an oxidizer and a fuel.Rapid, energy-efficient, produces nanocrystalline powders.Can be difficult to control the reaction and particle agglomeration. chemicalbook.com
Hydrothermal Method Synthesis in a closed system under high temperature and pressure using aqueous solutions.Produces well-crystallized powders at relatively low temperatures.Requires specialized high-pressure equipment. chemicalbook.comelsevier.es
Pechini Method A modified sol-gel method using a chelating agent (e.g., citric acid) and a polyhydroxy alcohol.Excellent homogeneity, good stoichiometric control.Can result in carbonaceous residue if not properly calcined. elsevier.escapes.gov.br

Table 2: Key Properties and Applications of this compound

PropertyTypical Value/CharacteristicApplicationReference(s)
Crystal Structure Orthorhombic (at room temp.), undergoes phase transitions at high temperatures.Foundational to its physical and chemical properties. elsevier.esrsc.org
Dielectric Constant High (e.g., ~60) and relatively temperature-independent.Multilayer Ceramic Capacitors (MLCCs), Insulators. capes.gov.briaamonline.org
Thermal Conductivity Low (e.g., ~2.08 W/(m·K) at 1000 °C).Thermal Barrier Coatings (TBCs). researchgate.net
Ionic Conductivity High proton conductivity at elevated temperatures, especially when doped.Solid Oxide Fuel Cells (SOFCs), Hydrogen Sensors. chemicalbook.comsamaterials.commdpi.com
Melting Point High (approx. 2920 K or ~2647 °C).Refractory Materials, High-Temperature Applications. scispace.com
Band Gap Wide.Optoelectronic Devices. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula O3SrZr B085092 Strontium zirconate CAS No. 12036-39-4

Properties

IUPAC Name

strontium;dioxido(oxo)zirconium
Source PubChem
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InChI

InChI=1S/3O.Sr.Zr/q;2*-1;+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCTVDGKMTZSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Zr](=O)[O-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SrZrO3, O3SrZr
Record name Strontium zirconate
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Molecular Weight

226.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Strontium zirconate
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CAS No.

12036-39-4
Record name Strontium zirconium oxide (SrZrO3)
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Record name Strontium zirconium trioxide
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Advanced Synthetic Methodologies and Process Engineering for Strontium Zirconate

Controlled Synthesis of Strontium Zirconate Nanostructures and Fine Powders

The synthesis of this compound (SrZrO₃) with controlled particle size, morphology, and phase purity is critical for its application in various technological fields, including electronics, refractory materials, and as a host for phosphors. chemicalbook.comijlaindia.org Numerous wet-chemical methods have been developed to overcome the limitations of traditional solid-state reactions, such as high reaction temperatures, long calcination times, and product inhomogeneity. chemicalbook.comniscpr.res.inelsevier.es These advanced synthetic routes offer better control over the final product's characteristics.

Solution Combustion Synthesis (SCS) and its Variants (e.g., Gel-Combustion) for this compound

Solution Combustion Synthesis (SCS) is a versatile and rapid method for producing a wide range of nanomaterials, including this compound. researchgate.netacs.orgresearchgate.net This technique involves the exothermic reaction of an aqueous solution containing metal nitrates (oxidizers) and an organic fuel, such as urea, glycine (B1666218), or citric acid. niscpr.res.inacs.org The process is characterized by its self-sustaining nature once initiated, leading to the formation of fine, crystalline powders in a short time. niscpr.res.inacs.org

A key variant of SCS is the gel-combustion method. In this approach, a precursor gel is formed, often using a chelating agent like citric acid, which then undergoes combustion. ijlaindia.orgcapes.gov.brscholarsportal.info This method has been successfully employed to synthesize dysprosium-doped this compound phosphors. capes.gov.br The use of citric acid as a fuel and ammonium (B1175870) nitrate (B79036) as an oxidizer resulted in the formation of an orthorhombic SrZrO₃ phase. capes.gov.br The process allows for efficient energy transfer from the host lattice to the dopant ions, a crucial factor for luminescent applications. capes.gov.br

The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion temperature, reaction rate, and the properties of the final product. acs.orgresearchgate.net For instance, a mixture of glycine, urea, and ammonium nitrate has been used to successfully synthesize crystalline, phase-pure SrZrO₃ powder at temperatures below 773 K within 10 minutes. niscpr.res.in This rapid, low-temperature process yields nanoparticles with a high surface area, which is advantageous for catalytic applications. niscpr.res.in Studies have shown that the particle size of the as-prepared powder can be in the range of 15–25 nm. researchgate.netresearchgate.net

Fuel(s)Oxidizer(s)Key FindingsParticle SizeReference(s)
Glycine, Urea, Ammonium NitrateMetal NitratesCrystalline, phase-pure SrZrO₃ at < 773 K in 10 min.56 nm niscpr.res.in
Citric AcidAmmonium NitrateOrthorhombic phase SrZrO₃ with minor impurity at lower temperatures.~100 nm (for Eu³⁺ doped) ijlaindia.orgcapes.gov.br
GlycineMetal NitratesSelf-sustained reaction possible for fuel/oxidant ratio ≥ 0.3.15-25 nm researchgate.netresearchgate.net
Citric AcidMetal NitratesStrong violet emission at 400nm in nanocrystals.19 nm scholarsportal.infocapes.gov.br

Hydrothermal Synthesis of Phase-Pure this compound and Thermodynamic Modeling

Hydrothermal synthesis is a powerful method for producing crystalline materials from aqueous solutions at elevated temperatures and pressures. elsevier.esrsc.org This technique offers excellent control over particle size, morphology, and crystallinity, and can often yield phase-pure products at lower temperatures compared to solid-state methods. rsc.org For this compound, hydrothermal synthesis has been shown to be a viable route to obtain carbonate-free, phase-pure powders. acs.orgacs.orgacs.org

The success of hydrothermal synthesis is highly dependent on the reaction conditions, including temperature, pH, precursor identity, and the molar ratio of reactants. acs.orgacs.org Thermodynamic modeling has proven to be an invaluable tool for predicting the optimal conditions for the synthesis of phase-pure SrZrO₃. acs.orgacs.orgacs.org By constructing phase stability and yield diagrams based on the thermochemical properties of all species in the Sr-Zr-H₂O system, researchers can identify the conditions that favor the formation of SrZrO₃ while avoiding the precipitation of unwanted phases. acs.orgacs.orgacs.org

Experimental studies have validated these thermodynamic predictions. For example, phase-pure SrZrO₃ has been synthesized at temperatures of 433 K and 473 K using strontium hydroxide (B78521) or strontium nitrate as the strontium source and hydrous zirconium dioxide as the zirconium source. acs.orgacs.org A critical finding from both modeling and experiments is the high sensitivity of the synthesis to carbonate contamination; CO₂-free starting materials are essential for obtaining phase-pure SrZrO₃. acs.orgacs.org The precipitation of SrZrO₃ typically begins at a pH of around 10.4 at 433 K and 9.6 at 473 K for a 1 m precursor concentration. acs.org

Strontium PrecursorZirconium PrecursorTemperature (K)Key FindingsReference(s)
Strontium Hydroxide or Strontium NitrateHydrous Zirconium Dioxide433, 473CO₂-free conditions are crucial for phase purity. acs.orgacs.org
Strontium NitrateZirconium Dioxide433, 473Precipitation starts at pH ~9.6-10.4. acs.org
SrSO₄Zr(OH)₄ gel473 - 513Rapid, single-step reaction to form SrZrO₃ particles. elsevier.eselsevier.es

Co-precipitation and Chemical Precipitation-Annealnation Approaches for this compound Synthesis

Co-precipitation is a widely used wet-chemical technique for synthesizing multi-component oxide powders due to its simplicity and ability to achieve a high degree of homogeneity at the molecular level. chemicalbook.comresearchgate.netscientific.net This method involves the simultaneous precipitation of multiple cations from a solution, often followed by a calcination or annealing step to form the desired crystalline phase. chemicalbook.comresearchgate.net

A notable example of this approach is the synthesis of a strontium zirconyl oxalate (B1200264) precursor [SrZrO(C₂O₄)₂·6H₂O]. researchgate.net This is achieved by first preparing a soluble sodium zirconyl oxalate solution and then exchanging the sodium ions with strontium ions from a strontium nitrate solution, leading to the precipitation of the single-phase molecular precursor. researchgate.net Subsequent controlled pyrolysis of this precursor in air at 900°C yields submicron-sized, monophasic orthorhombic SrZrO₃ fine powders. researchgate.net

The pH of the precipitation medium can significantly influence the phase composition of the final product. unesp.br For instance, co-precipitation in an alkaline pH can result in a mixture of the perovskite phase along with pure strontium and zirconium oxides. unesp.br To enhance the purity and homogeneity of the final product, chelating agents like citric acid can be introduced during the precipitation process. chemicalbook.com

The annealing step is crucial for the transformation of the precipitated precursor into the crystalline this compound. The temperature and duration of annealing determine the crystallinity and particle size of the final powder.

Precipitation MethodPrecursorsAnnealing Temperature (°C)Key FindingsReference(s)
Oxalate Co-precipitationZirconyl Nitrate, Sodium Oxalate, Strontium Nitrate900Formation of submicron monophasic orthorhombic SrZrO₃. researchgate.net
Co-precipitation (Alkaline pH)--Resulted in a mixture of perovskite and pure oxide phases. unesp.br
Co-precipitationStrontium Nitrate, Sodium Hydroxide80 (solution temp)Synthesis of strontium hydroxide matrix. journalijdr.com

Sol-Gel Processing for Nanocrystalline this compound Materials

The sol-gel method is a versatile wet-chemical technique renowned for its ability to produce high-purity, homogeneous, and nanocrystalline ceramic materials at relatively low temperatures. hbni.ac.inrsc.orgdergipark.org.tr The process involves the transformation of a molecular precursor solution (sol) into a three-dimensional gel network, which is then dried and calcined to obtain the final oxide powder. hbni.ac.in This method offers excellent control over the stoichiometry and microstructure of the resulting material. rsc.org

In the context of this compound synthesis, the sol-gel process typically involves the hydrolysis and polycondensation of metal alkoxides or other suitable precursors in a solvent. dergipark.org.trresearchgate.net For instance, this compound titanate (SZT) nanofibers have been prepared using a sol-gel method where strontium nitrate, zirconium oxychloride, and titanium isopropoxide were used as precursors. dergipark.org.tr

A variation of this technique is the sol-gel combustion method, which combines the principles of sol-gel chemistry with a combustion reaction. scholarsportal.infocapes.gov.br This approach has been used to prepare SrZrO₃ nanocrystals with an average size of 19 nm at a remarkably low temperature of 300°C. scholarsportal.infocapes.gov.br These nanocrystals exhibited novel luminescent properties, showcasing a strong violet emission at 400 nm under UV excitation, which was attributed to defect levels in the crystal structure. scholarsportal.infocapes.gov.br

The sol-gel method's main advantage lies in its ability to achieve atomic-level mixing of the constituent cations, leading to the formation of a pure perovskite phase at lower calcination temperatures compared to conventional solid-state reactions. rsc.orgresearchgate.net However, a common challenge is that the as-synthesized precipitates are often amorphous, requiring a post-synthetic annealing step to induce crystallization, which can sometimes affect the fine control over crystal size and shape. hbni.ac.in

PrecursorsMethodAnnealing/Reaction Temperature (°C)Particle/Crystal SizeKey FindingsReference(s)
-Sol-gel combustion30019 nmStrong violet emission at 400 nm. scholarsportal.infocapes.gov.br
Strontium Nitrate, Zirconium Oxychloride, Titanium IsopropoxideSol-gel electrospinning--Production of PZT and SZT nanofibers. dergipark.org.tr
-Sol-gel65035 nmFormation of single-phase PZT nanocrystals. researchgate.net

Polymeric Precursor Methodologies in this compound Fabrication

The polymeric precursor method, often referred to as the Pechini method, is a sophisticated wet-chemical route for synthesizing complex oxide powders with excellent homogeneity and stoichiometry control. cambridge.orgmedcraveonline.comresearchgate.net This technique is based on the formation of a polymeric resin in which metal cations are uniformly distributed. The process typically involves chelating metal ions with a hydroxycarboxylic acid, such as citric acid, followed by polyesterification with a polyhydroxy alcohol, like ethylene (B1197577) glycol, to form a stable polymeric gel. cambridge.org

This method has been successfully applied to the fabrication of this compound powders. researchgate.net The synthesis involves heat treatment of the precursor powder in an oxygen atmosphere. researchgate.net The resulting powders are free of secondary phases and crystallize in the orthorhombic structure. researchgate.net A key advantage of the polymeric precursor method is the immobilization of metal ions within the polymer network, which prevents segregation during the subsequent thermal treatment, thus ensuring a high degree of chemical homogeneity in the final product. cambridge.org

The low processing temperatures associated with this method can lead to the formation of materials with small particle sizes and high surface areas due to suppressed grain growth. cambridge.org Furthermore, the polymeric citrate (B86180) precursor method is considered cost-effective as it utilizes inexpensive chemicals and standard laboratory equipment. cambridge.org This approach has been used to fabricate nanocrystalline solid solutions of materials like Ba₁₋ₓSrₓZrO₃. medcraveonline.com

PrecursorsKey ProcessHeat TreatmentKey FindingsReference(s)
Metal salts, Citric Acid, Ethylene GlycolPolyesterification to form a polymeric gelVariesOrthorhombic SrZrO₃ powders, free of secondary phases. researchgate.net
Zirconium Oxychloride, Citric Acid, Ethylene GlycolFormation of a three-dimensional polymer gel network-Cost-effective method for achieving small particle size and high surface area. cambridge.org
-In-solution polymerization of monomers with metal cations-Provides greater stoichiometry control and lower synthesis temperatures. medcraveonline.com

Molten Salt Synthesis (MSS) Techniques for this compound Perovskites

Molten salt synthesis (MSS) is a versatile and effective method for preparing a wide variety of ceramic powders, including perovskite oxides like this compound, at relatively low temperatures. researchgate.netresearchgate.netosti.gov This technique utilizes a molten salt as a flux or reaction medium, which facilitates the diffusion of reactants and promotes the formation of the desired product. researchgate.net The molten salt acts as a solvent, enabling intimate contact between the precursor particles and accelerating the reaction kinetics. researchgate.net

One of the primary advantages of MSS over conventional solid-state reactions is the ability to achieve faster diffusion rates, leading to the formation of less agglomerated products at lower reaction temperatures and in shorter reaction times. researchgate.net For the synthesis of this compound phosphors, a low-temperature MSS technique employing sodium chloride (NaCl) as the molten salt has been reported. researchgate.netresearchgate.net This method effectively increases the solid-solid diffusion rate, creating an active reaction medium for the formation of the perovskite structure at a sintering temperature of 950 °C. researchgate.net

The choice of molten salt is crucial as its chemical properties can significantly influence the synthesis and stability of the perovskite phase. osti.gov For example, in the synthesis of (La₀.₈Sr₀.₂)MnO₃ (LSM), a KNO₃ melt was found to be effective, whereas a LiCl-KCl eutectic presented a thermodynamic barrier to the incorporation of strontium into the perovskite structure. osti.gov This highlights the importance of understanding the molten salt chemistry for successful synthesis.

MSS is considered a promising technique for the large-scale production of ceramic powders due to its efficiency and the potential for controlling particle size and morphology. researchgate.net

Molten SaltPrecursorsTemperature (°C)Key FindingsReference(s)
NaClNot specified950Increased solid-solid diffusion rate, formation of perovskite phosphors. researchgate.netresearchgate.net
Eutectic NaCl-KClTiO₂ nanocrystals, Sr(NO₃)₂700Preparation of pure cubic phase SrTiO₃ powders. researchgate.net
KNO₃Oxide precursors-Successful formation of LSM perovskite. osti.gov
LiCl-KCl eutecticOxide precursors-Thermodynamic barrier impeded Sr incorporation into the perovskite phase. osti.gov

Ceramic Processing and Sintering Strategies for Dense this compound

The production of high-density this compound ceramics with controlled microstructure is paramount for achieving optimal mechanical and electrical properties. This section explores methods that integrate synthesis and densification, as well as strategies for optimizing conventional sintering processes.

Integration of Synthesis and Sintering in Single-Stage this compound Production

Combining the synthesis and sintering steps into a single-stage process offers significant advantages in terms of efficiency, energy consumption, and the potential for producing fine-grained, dense ceramics. researchgate.net Several methods have been developed to achieve this integration.

One prominent technique is solution-combustion synthesis (SCS) , which has been demonstrated as a rapid and efficient method for fabricating nanosized oxide powders. researchgate.net In this process, a precursor solution containing metal salts (strontium and zirconium sources), an oxidant, and a fuel (such as glycine or citric acid) is heated until it auto-ignites. researchgate.netmdpi.com This self-propagating combustion reaction directly yields crystalline, single-phase this compound nanoparticles, with reported particle sizes in the range of 15–25 nm. researchgate.net These nanocrystalline powders can subsequently be sintered to high densities without requiring intermediate calcination and grinding steps, which are typical in conventional solid-state reactions. researchgate.netchemicalbook.com

Another effective single-stage method is spark plasma sintering (SPS) . This technique applies a pulsed DC current and uniaxial pressure simultaneously to a powder compact. It allows for very high heating rates and short sintering times. SPS has been used to obtain nearly 100% dense SrZrO₃ samples directly from precursor powders, though it can sometimes lead to significant grain coarsening. researchgate.net The solid-state reaction between SrCO₃ and ZrO₂ precursors can be combined with the SPS process to produce dense ceramics without intermediate steps. chemicalbook.comresearchgate.net

Reactive sintering is a similar approach where a mixture of precursor powders reacts and densifies simultaneously during heating. mdpi.comrsc.org This method has been successfully applied to related perovskite systems and relies on the chemical reaction to promote densification at temperatures lower than those required for sintering pre-synthesized powders. mdpi.comrsc.org

Optimization of Sintering Conditions for Enhanced Density and Microstructure in this compound Ceramics

The final density and microstructure of this compound ceramics are highly dependent on sintering parameters such as temperature, duration, and atmosphere. scispace.com Optimizing these conditions is critical for tailoring the material's properties.

Research shows that the density of SrZrO₃ ceramics generally increases with the sintering temperature, reaching a maximum value before potentially decreasing if the temperature becomes excessively high, which can lead to decomposition or exaggerated grain growth. scispace.comias.ac.in For instance, Sr(TiₓZr₁₋ₓ)O₃ compositions have shown a significant increase in relative density from 92% to over 99% when the sintering temperature is raised from 1430°C to 1470°C. hanrimwon.com Nanocrystalline SrZrO₃ powder synthesized via combustion has been successfully sintered to approximately 98% of its theoretical density when held at 1470°C for 4 hours. researchgate.net

Advanced sintering techniques can further enhance densification while controlling grain size. Microwave sintering , for example, utilizes microwave energy for heating, which can lead to more uniform and rapid densification at lower temperatures and shorter times compared to conventional methods. A well-sintered (98.8% dense) and translucent SrZrO₃ pellet with a reduced average grain size of 500 nm was achieved by microwave sintering at 1500°C for just 20 minutes. researchgate.net

The use of sintering aids is another key strategy for improving densification, particularly for materials like doped barium zirconate, which shares processing challenges with this compound. mdpi.commdpi.com Sintering additives can form a liquid phase at the grain boundaries, which accelerates diffusion and particle rearrangement, a process known as liquid phase sintering (LPS). mdpi.com While specific studies on sintering aids for pure SrZrO₃ are less common, the principle is widely applied to complex oxides to lower the required sintering temperature and achieve high densities. mdpi.comresearchgate.net

The relationship between sintering temperature and grain size is also a critical factor. Generally, increasing the sintering temperature or duration leads to grain growth. aip.org While this can aid in achieving full density, excessive grain growth may be detrimental to certain mechanical or electrical properties. Therefore, a balance must be struck between achieving high density and maintaining a controlled, fine-grained microstructure. researchgate.netpurdue.edu

The table below summarizes findings on the effect of sintering temperature on the density of this compound and related compositions.

CompositionSintering Temperature (°C)Sintering TimeAchieved Relative DensitySource
SrZrO₃ (from nanocrystals)14704 hours~98% researchgate.net
SrZrO₃ (microwave sintered)150020 minutes98.8% researchgate.net
Sr(Ti₀.₂Zr₀.₈)O₃1430Not specified92% hanrimwon.com
Sr(Ti₀.₂Zr₀.₈)O₃1470Not specified>99% hanrimwon.com
SrZr₁₋ₓLuₓO₃₋δ16505 hours>95% mdpi.com

Thin Film Deposition Techniques for this compound-Based Materials

The fabrication of high-quality this compound thin films is essential for its application in microelectronics and optical devices. Various physical and chemical vapor deposition techniques are employed, each offering distinct advantages in controlling film properties such as crystallinity, stoichiometry, and surface morphology.

RF Magnetron Sputtering of this compound Thin Films

RF magnetron sputtering is a versatile physical vapor deposition (PVD) technique used to deposit a wide range of materials, including complex oxides like this compound. spiedigitallibrary.org In this process, a target of the desired material (SrZrO₃) is bombarded with energetic ions from a plasma (typically argon), causing atoms to be "sputtered" from the target and deposited onto a substrate. uad.ac.id

The properties of the resulting thin film are highly dependent on the deposition parameters. Key parameters include RF power, working pressure, gas composition (e.g., the ratio of argon to reactive oxygen), and substrate temperature. uad.ac.idcapes.gov.br For instance, in the deposition of strontium stannate (SrSnO₃), a related perovskite, films were deposited at room temperature using 100 W of RF power at a pressure of 5.0 mTorr with a gas mixture of 75% argon and 25% oxygen. uad.ac.id The introduction of oxygen is often necessary to compensate for oxygen loss during deposition and ensure the correct stoichiometry in the oxide film. uad.ac.id The stress and surface morphology of the deposited films are also influenced by these parameters; for example, in strontium-doped lead zirconate titanate (PSZT) films, increasing deposition duration was found to increase grain size and surface roughness while decreasing compressive stress. spiedigitallibrary.org

The table below presents typical parameters used in RF magnetron sputtering for perovskite-type thin films.

ParameterTypical Value/RangePurposeSource
Target(Pb₀.₉₂Sr₀.₀₈)(Zr₀.₆₅Ti₀.₃₅)O₃Material Source aip.org
SubstrateGold-coated SiliconDeposition Surface aip.org
RF Power100 - 175 WControls deposition rate and film energy uad.ac.idcapes.gov.br
Gas Pressure5.0 - 80 mTorrAffects plasma density and mean free path uad.ac.id
Sputtering GasArgon (Ar) / Oxygen (O₂)Creates plasma and provides reactive species uad.ac.id
Gas Composition75% Ar / 25% O₂Controls film stoichiometry uad.ac.id
Substrate TemperatureRoom Temp. - 300°CInfluences crystallinity and microstructure uad.ac.idaip.org

Pulsed Laser Deposition (PLD) of this compound-Based Thin Films

Pulsed Laser Deposition (PLD) is another PVD technique highly regarded for its ability to produce high-quality, stoichiometric thin films of complex materials. wiley-vch.delmaleidykla.lt The process involves focusing a high-power pulsed laser beam onto a rotating target of the material to be deposited within a vacuum chamber. wiley-vch.de The intense laser energy ablates material from the target, creating a plasma plume that expands towards and deposits onto a heated substrate. wiley-vch.de

PLD offers excellent control over film growth and is known for stoichiometric transfer from target to substrate. wiley-vch.delmaleidykla.lt Key deposition parameters include laser fluence (energy per unit area), background gas pressure (typically oxygen for oxides), substrate temperature, and target-to-substrate distance. lmaleidykla.lt For SrZrO₃ thin films, deposition has been carried out at substrate temperatures of around 400°C in an oxygen atmosphere of 20 Pa. researchgate.net The crystallinity of the film is strongly dependent on the substrate temperature and post-deposition annealing; films deposited at lower temperatures may be amorphous and require a subsequent annealing step to crystallize into the desired perovskite phase. researchgate.netresearchgate.net For example, amorphous PZT films have been crystallized by annealing at 550 - 600°C. researchgate.net

The table below summarizes typical parameters for the PLD of perovskite oxide thin films.

ParameterTypical Value/RangePurposeSource
TargetSrZrO₃ or (Ba,Sr)(Zr,Ti)O₃Material Source researchgate.nettandfonline.com
SubstratePt-coated Si, MgODeposition Surface researchgate.nettandfonline.com
Laser Fluence1 J/cm²Energy for ablation lmaleidykla.lt
Background GasOxygen (O₂)Reactive environment to ensure stoichiometry lmaleidykla.ltresearchgate.net
Gas Pressure0.2 mbar (20 Pa)Affects plume dynamics and oxidation lmaleidykla.ltresearchgate.net
Substrate Temperature400 - 555°CControls film crystallinity and epitaxial growth lmaleidykla.ltresearchgate.net
Post-Deposition Annealing250 - 700°CImproves crystallinity and reduces defects lmaleidykla.ltresearchgate.net

Plasma Spraying of this compound Coatings for Advanced Applications

Plasma spraying is a thermal spray coating process used to produce thick, functional coatings (typically tens to hundreds of micrometers thick) for applications such as thermal barrier coatings (TBCs). researchgate.netmdpi.com In this technique, a powder feedstock is injected into a high-temperature plasma jet, where the particles are melted and propelled at high velocity towards a substrate. researchgate.net Upon impact, the molten droplets flatten, rapidly solidify, and form a lamellar coating. mdpi.com

Atmospheric Plasma Spraying (APS) is a common variant of this technique. mdpi.comscielo.br The quality and properties of the SrZrO₃ coating, such as porosity, adhesion, and thermal stability, are directly correlated with the spray parameters. researchgate.net Critical parameters include the plasma torch input power, spray distance, powder feed rate, and in-flight particle characteristics (temperature and velocity). researchgate.net Studies have shown that adherent SrZrO₃ coatings with low porosity can be achieved by optimizing these parameters, for example, using a 24 kW power level and an 80 mm spray distance. researchgate.net

Another variation is Solution Precursor Plasma Spraying (SPPS), where a chemical precursor solution is injected into the plasma instead of a powder. bohrium.combohrium.com This can result in unique microstructures that may offer enhanced performance. Plasma-sprayed SrZrO₃ coatings can have a thickness of around 400 μm and are investigated for their wear resistance and as TBCs to protect components in high-temperature environments like gas turbines. researchgate.netscielo.br

The table below details typical parameters for the plasma spraying of this compound.

ParameterTypical Value/RangeEffect on CoatingSource
FeedstockSrZrO₃ powder (74-150 µm)Starting material mdpi.com
Spray TechniqueAtmospheric Plasma Spray (APS), WSPDeposition Method researchgate.netmdpi.com
Torch Power24 - 150 kWInfluences particle melting and velocity researchgate.netmdpi.com
Spray Distance80 - 350 mmAffects particle temperature and coating density researchgate.netmdpi.com
SubstrateStainless Steel, Inconel 718Component to be coated researchgate.netscielo.br
Resulting Porosity~23% (WSP)Affects thermal conductivity and mechanical properties mdpi.com
Coating Thickness~400 µmDetermines protective capability scielo.br
Substrate Preheat Temp.460°CImproves coating adhesion mdpi.com

Precursor Chemistry and Reaction Pathways in this compound Formation

The synthesis of this compound (SrZrO₃) with desired characteristics such as high purity, specific crystal structure, and controlled particle size is highly dependent on the chosen synthetic route and the associated precursor chemistry. chemicalbook.com The reaction pathways, intermediate phases, and reaction kinetics are fundamentally governed by the nature of the initial strontium and zirconium sources and the processing conditions. Various methods, broadly classified into solid-state and wet-chemical routes, are employed, each with distinct precursor systems and reaction mechanisms. chemicalbook.comresearchgate.net

Solid-State Reaction Pathway

The conventional solid-state reaction is a traditional and straightforward method for synthesizing this compound. chemicalbook.com This route typically involves the high-temperature reaction of a mixture of strontium carbonate (SrCO₃) and zirconium dioxide (ZrO₂) as the primary precursors. capes.gov.brelsevier.es

This process relies on the interdiffusion of cations (Sr²⁺ and Zr⁴⁺) through the solid phases, which necessitates high calcination temperatures, often exceeding 1200°C, and prolonged reaction times to ensure complete reaction and formation of the desired perovskite structure. chemicalbook.comresearchgate.net The reaction kinetics can be influenced by factors such as particle size, homogeneity of the precursor mixture, and the presence of defects. To accelerate the reaction, mechanical activation of the precursor mixture is sometimes employed, which increases the contact area and introduces defects, thereby enhancing the diffusion rate at lower temperatures. researchgate.netresearchgate.net Studies have shown that mechanical pre-activation of the SrCO₃-ZrO₂ mixture can significantly speed up the formation of SrZrO₃ during subsequent sintering. researchgate.net

Wet-Chemical Synthesis Pathways

Wet-chemical methods are often preferred for producing high-purity, homogeneous, and nanosized this compound powders at lower temperatures compared to the solid-state route. researchgate.net These methods involve the reaction of precursors in a liquid medium, allowing for mixing at the atomic or molecular level.

Co-Precipitation Method

The co-precipitation method involves the simultaneous precipitation of strontium and zirconium species from a solution. A common approach utilizes soluble salts like strontium nitrate (Sr(NO₃)₂) and zirconyl nitrate (ZrO(NO₃)₂) or zirconium oxychloride (ZrOCl₂) as precursors. researchgate.netscielo.br The precipitating agent, often a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution, causing a sudden increase in pH (to ≥13.0) and leading to the co-precipitation of strontium and zirconium hydroxides (Sr(OH)₂ and Zr(OH)₄). iaamonline.org

A notable variation involves the synthesis of a molecular precursor, strontium zirconyl oxalate [SrZrO(C₂O₄)₂·6H₂O]. researchgate.net This pathway first involves the reaction of zirconyl nitrate with sodium oxalate to form a soluble sodium zirconyl oxalate [Na₂ZrO(C₂O₄)₂]. Subsequently, the addition of strontium nitrate solution leads to an exchange reaction, precipitating the single-phase strontium zirconyl oxalate precursor. chemicalbook.comresearchgate.net The controlled thermal decomposition (pyrolysis) of this oxalate precursor at temperatures around 900°C yields fine, monophasic orthorhombic SrZrO₃ powders. chemicalbook.comresearchgate.net The decomposition proceeds through distinct steps: dehydration, oxalate decomposition, and finally, carbonate decomposition to form the zirconate. chemicalbook.comresearchgate.net

Sol-Gel Method

The sol-gel process offers excellent control over the stoichiometry, purity, and homogeneity of the final product. rsc.org This method typically uses metal alkoxides or metal salts as precursors. In an all-alkoxide route, strontium alkoxide (produced in-situ), zirconium propoxide, and yttrium butoxide (for doped versions) can be used. csic.es The precursors undergo hydrolysis and polycondensation reactions in a solvent, often with the help of a chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA), to form a homogeneous gel. scielo.brjournalijdr.com For instance, strontium chloride (SrCl₂·2H₂O) and zirconium oxychloride (ZrOCl₂·8H₂O) can be chelated with EDTA, and the pH adjusted with NaOH to form a gel. scielo.br This gel, containing a highly dispersed network of strontium and zirconium species, is then dried and calcined at elevated temperatures (e.g., 1100°C) to form the crystalline SrZrO₃ phase. scielo.brrsc.org

The reaction pathway involves the formation of a stable sol of precursor complexes, which upon solvent removal, transforms into a gel. The thermal treatment of this gel first removes residual organics and then facilitates the crystallization of the oxide network. rsc.org

Hydrothermal Method

Hydrothermal synthesis involves crystallization of materials from aqueous solutions under high temperature and pressure. researchgate.net Precursors for this method are typically soluble strontium and zirconium salts, such as their respective nitrates or chlorides. researchgate.netelsevier.es The reaction is carried out in an alkaline medium (e.g., KOH or NaOH solutions) within a sealed autoclave. elsevier.eselsevier.es At elevated temperatures (e.g., 150-240°C), the precursors hydrolyze. elsevier.eselsevier.es For example, zirconyl precursors form complex Zr(OH)₅⁻ ions, which then react with Sr²⁺ ions in the solution. elsevier.es A proposed mechanism suggests the formation of a double cation hydroxide composite as an intermediate, which subsequently transforms into SrZrO₃ under hydrothermal conditions. researchgate.net An alternative approach uses mineral ores like celestite (SrSO₄) and a hydrous zirconium gel (e.g., Zr(OH)₄) as precursors in a highly alkaline solution. elsevier.esnih.gov

Combustion Synthesis

Combustion synthesis is a rapid and energy-efficient method for producing fine, crystalline powders. researchgate.net The process involves an exothermic redox reaction between metal nitrates (as oxidizers) and an organic fuel. Common precursors are strontium nitrate and zirconyl nitrate, while fuels can include urea, glycine, or citric acid. chemicalbook.commdpi.com The precursors and fuel are dissolved in a minimum amount of water to form a viscous solution or gel. chemicalbook.com Upon heating, the solution boils, foams, and eventually auto-ignites, leading to a self-sustaining combustion reaction that produces voluminous, fluffy SrZrO₃ powder. chemicalbook.comresearchgate.net The large amount of gas evolved during combustion helps in preventing particle agglomeration, resulting in nanocrystalline powders. researchgate.net

Mechanochemical Synthesis

Mechanochemical synthesis utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at room temperature. researcher.life The process starts with a mixture of solid precursors, such as SrCO₃ and ZrO₂, in a wear-resistant vial with milling balls. researchgate.netgoogle.com The intense mechanical forces during milling lead to repeated fracturing and welding of the powder particles, which reduces particle size, increases surface area, and creates intimate contact between reactants. researchgate.net This activation can either lead to the direct formation of SrZrO₃ in the mill or significantly lower the temperature required for subsequent thermal treatment to complete the reaction. researchgate.netresearchgate.net

Data Tables

Table 1: Precursor Systems in this compound Synthesis

Synthesis MethodStrontium PrecursorZirconium PrecursorOther Key ReagentsReference(s)
Solid-State Reaction Strontium Carbonate (SrCO₃)Zirconium Dioxide (ZrO₂)None chemicalbook.comcapes.gov.br
Co-Precipitation Strontium Nitrate (Sr(NO₃)₂)Zirconyl Nitrate (ZrO(NO₃)₂)Sodium Oxalate, Sodium Hydroxide (NaOH) chemicalbook.comresearchgate.net
Co-Precipitation Strontium Nitrate (Sr(NO₃)₂)Zirconium OxynitrateAmmonium Hydroxide, Sodium Hydroxide (NaOH) journalijdr.com
Co-Precipitation Strontium Ion (Sr²⁺)Zirconium Ion (Zr⁴⁺)Potassium Hydroxide (KOH) iaamonline.org
Sol-Gel Strontium Chloride (SrCl₂·2H₂O)Zirconium Oxychloride (ZrOCl₂·8H₂O)EDTA, Sodium Hydroxide (NaOH) scielo.br
Sol-Gel Strontium (metal)Zirconium(IV) Propoxide2-methoxyethanol, Yttrium(III) Butoxide csic.es
Sol-Gel Strontium NitrateZirconium OxynitrateCitric Acid, Ammonium Hydroxide journalijdr.com
Hydrothermal Strontium Nitrate (Sr(NO₃)₂)Zirconium Nitrate (Zr(NO₃)₄·5H₂O)Potassium Hydroxide (KOH) elsevier.es
Hydrothermal Strontium Sulfate (SrSO₄)Zirconium Hydroxide Gel (Zr(OH)₄)Potassium Hydroxide (KOH) elsevier.esnih.gov
Combustion Strontium Nitrate (Sr(NO₃)₂)Zirconyl Nitrate (ZrO(NO₃)₂)Glycine, Urea, Ammonium Nitrate, Citric Acid chemicalbook.commdpi.com
Mechanochemical Strontium Carbonate (SrCO₃)Zirconium Dioxide (ZrO₂)None researchgate.netresearchgate.net

Table 2: Reaction Pathways and Intermediates

Synthesis MethodProposed Intermediate(s)Key Reaction StepReference(s)
Solid-State Reaction -Solid-state diffusion of Sr²⁺ and Zr⁴⁺ ions at high temperature. chemicalbook.com
Co-Precipitation Strontium Zirconyl Oxalate [SrZrO(C₂O₄)₂·6H₂O]Pyrolysis of the oxalate precursor, proceeding via dehydration and carbonate decomposition. chemicalbook.comresearchgate.net
Co-Precipitation Strontium Hydroxide (Sr(OH)₂), Zirconium Hydroxide (Zr(OH)₄)Simultaneous precipitation from solution by adjusting pH. iaamonline.org
Sol-Gel Homogeneous precursor gelHydrolysis and polycondensation of precursors followed by thermal calcination of the gel. scielo.brrsc.org
Hydrothermal Double cation hydroxide composite, Complex ions (e.g., Zr(OH)₅⁻)Crystallization from a supercritical aqueous solution under high pressure and temperature. researchgate.netelsevier.es
Combustion Precursor-fuel gelAuto-ignition and exothermic redox reaction between metal nitrates and organic fuel. chemicalbook.comresearchgate.net
Mechanochemical Amorphous/nanocrystalline activated precursorsSolid-state reaction induced by high-energy mechanical milling. researchgate.netresearcher.life

Crystallographic and Microstructural Investigations of Strontium Zirconate

Polymorphism and High-Temperature Phase Transitions in Strontium Zirconate

This compound (SrZrO₃) exhibits a series of temperature-dependent polymorphic phase transitions. At room temperature, it adopts an orthorhombic crystal structure. As the temperature increases, it undergoes sequential transformations to structures of higher symmetry.

Detailed studies using techniques like high-resolution neutron powder diffraction have elucidated the following phase transition sequence:

Orthorhombic (Pnma) to Orthorhombic (Imma/Cmcm): The initial phase transition occurs at approximately 700-750°C. researchgate.net The room temperature orthorhombic structure with space group Pnma transforms into another orthorhombic structure, which has been described with space group Imma or Cmcm. This transition is characterized by a decrease in the tilt of the ZrO₆ octahedra. researchgate.net

Orthorhombic (Imma/Cmcm) to Tetragonal (I4/mcm): With a further increase in temperature to around 830-840°C, a discontinuous transformation to a tetragonal phase with space group I4/mcm takes place. researchgate.net

Tetragonal (I4/mcm) to Cubic (Pm-3m): Finally, at approximately 1070-1170°C, a continuous transition to the ideal cubic perovskite structure with space group Pm-3m occurs. researchgate.net

These phase transitions are primarily driven by changes in the tilt of the ZrO₆ octahedra within the perovskite structure. As the temperature rises, the thermal energy overcomes the rotational distortions, leading to higher symmetry crystal structures. The precise transition temperatures can be influenced by factors such as stoichiometry, doping, and measurement conditions.

Table 1: High-Temperature Phase Transitions of this compound

Temperature Range Crystal System Space Group
Room Temperature - ~750°C Orthorhombic Pnma
~750°C - ~840°C Orthorhombic Imma
~840°C - ~1070°C Tetragonal I4/mcm
Above ~1070°C Cubic Pm-3m

Crystal Structure Analysis and Refinement of this compound (e.g., Orthorhombic Perovskite)

At ambient temperature, this compound possesses a distorted perovskite structure with an orthorhombic symmetry. The crystal structure is most commonly described by the space group Pnma (No. 62). This structure is characterized by a tilting of the corner-sharing ZrO₆ octahedra.

Rietveld refinement of X-ray diffraction (XRD) and neutron powder diffraction data is a powerful technique used to obtain detailed crystallographic information. For this compound, these refinements confirm the orthorhombic structure and provide precise lattice parameters, atomic positions, and other structural details.

The quality of the Rietveld refinement is assessed by various agreement indices (R-factors), such as the weighted profile R-factor (Rwp) and the goodness of fit (GoF). Lower values of these indices indicate a better fit between the calculated and observed diffraction patterns.

A typical refinement of SrZrO₃ synthesized by a solid-state reaction method yields an orthorhombic structure with the following characteristics:

Space Group: Pnma

Lattice Parameters: These can vary slightly depending on the synthesis conditions and any dopants present.

Table 2: Example Crystallographic Data from Rietveld Refinement of Orthorhombic this compound

Parameter Value
Crystal System Orthorhombic
Space Group Pnma (No. 62)
a (Å) ~5.818
b (Å) ~8.197
c (Å) ~5.797
α, β, γ (°) 90
Cell Volume (ų) ~276.5
Density (g/cm³) ~5.46

The atomic positions within the unit cell are also determined through refinement, providing a complete description of the crystal structure. This detailed structural information is crucial for understanding the material's properties and behavior.

Microstructural Evolution and Grain Growth Phenomena in this compound Ceramics

The microstructure of this compound ceramics, particularly grain size and porosity, plays a significant role in determining their mechanical, electrical, and thermal properties. The evolution of this microstructure is primarily controlled by the sintering process, which involves heating a compacted powder to a high temperature below its melting point.

During sintering, several phenomena occur:

Grain Growth: The average size of the crystalline grains increases as larger grains grow at the expense of smaller ones. This is a thermodynamically driven process aimed at reducing the total grain boundary area and thus the total energy of the system.

The kinetics of grain growth in ceramics can be influenced by several factors, including:

Sintering Temperature and Time: Higher temperatures and longer sintering times generally lead to larger grain sizes.

Atmosphere: The sintering atmosphere can affect defect chemistry and diffusion rates, thereby influencing grain growth.

Dopants and Impurities: The presence of dopants or impurities can either enhance or inhibit grain growth by segregating to grain boundaries or by altering diffusion coefficients.

For this compound ceramics, controlling the grain size is essential for optimizing its performance in various applications. For instance, in applications requiring high mechanical strength, a fine-grained microstructure is often desirable. Conversely, for certain dielectric applications, a larger grain size might be preferred.

The study of grain growth in this compound involves experimental techniques such as scanning electron microscopy (SEM) to observe the microstructure of sintered samples prepared under different conditions. The grain size distribution can be analyzed from these images to understand the kinetics of grain growth. While extensive research has been conducted on the grain growth of similar perovskite materials like strontium titanate, more specific studies on this compound are needed to fully understand its microstructural evolution. researchgate.netpurdue.edu

Analysis of Grain Boundaries and Intergranular Phases in this compound Materials

Grain boundaries are the interfaces between adjacent crystalline grains in a polycrystalline material like this compound ceramic. These two-dimensional defects have a significant impact on the material's properties because their atomic structure and chemical composition differ from the bulk of the grains.

The analysis of grain boundaries in this compound is crucial for understanding:

Ionic and Electronic Transport: Grain boundaries can act as either barriers to or fast pathways for the movement of ions and electrons, thus influencing the electrical conductivity of the material.

Mechanical Behavior: The strength and fracture toughness of the ceramic can be affected by the nature of the grain boundaries. Weak or brittle grain boundaries can be sites for crack initiation and propagation.

Corrosion Resistance: Grain boundaries can be more susceptible to chemical attack than the grain interiors.

Advanced microscopy techniques are employed to investigate the structure and chemistry of grain boundaries at the atomic scale:

Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) can be used to directly image the atomic arrangement at the grain boundary.

Scanning Transmission Electron Microscopy (STEM): Coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy Loss Spectroscopy (EELS), STEM allows for the chemical analysis of the grain boundary region, revealing any segregation of dopants or impurities.

Investigation of Columnar Structures and Interface Layers in this compound Thin Films

This compound thin films can be grown with a variety of microstructures depending on the deposition technique and growth parameters. One common microstructure is the columnar structure, where the grains are elongated and oriented perpendicular to the substrate surface.

The formation of a columnar grain structure is often desirable in thin films for several reasons:

Anisotropic Properties: The alignment of the grains can lead to anisotropic electrical, thermal, and optical properties.

Improved Performance in Certain Devices: For applications such as thermal barrier coatings or in certain electronic devices, a columnar structure can be beneficial.

The growth of columnar structures is influenced by factors such as:

Deposition Temperature: Higher substrate temperatures can promote the growth of columnar grains.

Deposition Rate: The rate at which the film material is deposited can affect the grain morphology.

Substrate: The nature of the substrate, including its crystal structure and surface energy, can influence the nucleation and growth of the film.

Deposition Technique: Techniques like sputtering, pulsed laser deposition (PLD), and chemical solution deposition (CSD) can be tailored to promote columnar growth. mdpi.com

The investigation of columnar structures in this compound thin films involves characterization techniques such as:

X-ray Diffraction (XRD): XRD can be used to determine the preferred orientation or texture of the film, which is indicative of columnar growth.

Scanning Electron Microscopy (SEM): Cross-sectional SEM imaging provides a direct view of the columnar grain structure.

Transmission Electron Microscopy (TEM): TEM can provide more detailed information about the morphology of the columnar grains and the presence of any interface layers.

Role of Lattice Strain and its Quantification in this compound Systems

Lattice strain refers to the distortion of the crystal lattice from its ideal, stress-free state. In this compound systems, particularly in thin films and composites, lattice strain can arise from several sources:

Lattice Mismatch: When a thin film of this compound is grown on a substrate with a different lattice parameter, the film is forced to stretch or compress to match the substrate, resulting in epitaxial strain.

Thermal Mismatch: A difference in the coefficients of thermal expansion between this compound and a substrate or another phase in a composite can lead to strain upon cooling from the processing temperature.

Point Defects and Dopants: The introduction of point defects or dopant atoms with different ionic radii can cause local distortions in the crystal lattice.

Lattice strain can have a significant impact on the properties of this compound:

Phase Stability: Strain can alter the temperatures of the polymorphic phase transitions or even stabilize phases that are not stable in the bulk material at a given temperature.

Functional Properties: The dielectric, ferroelectric, and ionic transport properties of this compound can be tuned by controlling the lattice strain.

The quantification of lattice strain is typically performed using X-ray diffraction (XRD). By precisely measuring the positions of the diffraction peaks, the lattice parameters of the material can be determined. Any deviation of these lattice parameters from their bulk, unstrained values allows for the calculation of the strain.

The Williamson-Hall method and the sin²ψ method are two common XRD techniques used to analyze and quantify lattice strain and crystallite size effects from the broadening and shifting of diffraction peaks. d-nb.inforesearchgate.net These methods allow for the separation of strain-induced broadening from size-induced broadening of the diffraction peaks.

In situ XRD measurements, where the diffraction pattern is recorded as a function of an external parameter like temperature or an applied electric field, can provide valuable insights into the dynamic role of lattice strain in the material's behavior.

Theoretical and Computational Studies of Strontium Zirconate

First-Principles Calculations and Density Functional Theory (DFT) for Strontium Zirconate Systems

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the structural and electronic properties of this compound. aps.orgcapes.gov.br These calculations solve the quantum mechanical equations governing the behavior of electrons in a material, providing a fundamental understanding of its properties without empirical parameters.

Different approximations to the exchange-correlation functional within DFT, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), have been employed. lu.lv While these methods provide reasonable descriptions of structural properties, they are known to underestimate the band gaps of insulators like SrZrO₃. aps.org To overcome this, more advanced hybrid functionals, such as HSE, have been utilized, yielding more accurate band gap values that are in better agreement with experimental data. aps.org

DFT calculations have been performed for various phases of SrZrO₃, including the low-temperature orthorhombic phase (Pbnm) and the high-temperature cubic phase (Pm3m). aps.orglu.lv These studies have successfully predicted lattice parameters, atomic positions, and the relative stability of different phases, showing good agreement with experimental data from techniques like neutron diffraction. lu.lv For instance, calculations have confirmed the experimental sequence of phase transitions from orthorhombic to tetragonal and finally to cubic with increasing temperature. lu.lvmdpi.com

Beyond bulk properties, DFT has also been applied to study the (001) surface of cubic SrZrO₃. scispace.comresearchgate.net These calculations have investigated the relaxation effects and stability of different surface terminations, namely SrO and ZrO₂. Results have indicated that the ZrO₂-terminated surface is more stable than the SrO-terminated one. scispace.comresearchgate.net

The table below summarizes a selection of calculated structural and electronic properties of SrZrO₃ from various DFT studies.

PropertyPhaseDFT FunctionalCalculated ValueExperimental Value
Lattice Parameter (a)Cubic (Pm3m)PBE4.198 Å materialsproject.org4.154 Å mdpi.com
HSE--
Lattice Parameters (a, b, c)Orthorhombic (Pnma)PBEa=5.83 Å, b=5.84 Å, c=8.23 Åa=5.81 Å, b=5.82 Å, c=8.20 Å
HSEa=5.77 Å, b=5.79 Å, c=8.16 Å-
Band Gap (Indirect)Cubic (Pm3m)PBE3.31 eV (R-Γ) aps.org~5.9 eV researchgate.net
HSE4.89 eV (R-Γ) aps.org
Band Gap (Indirect)Orthorhombic (Pnma)PBE3.70 eV (S-Γ) aps.org-
HSE5.33 eV (S-Γ) aps.org

Table showing calculated structural and electronic properties of this compound.

Thermodynamic Modeling of this compound Synthesis and Phase Stability

Thermodynamic modeling plays a crucial role in understanding and optimizing the synthesis of pure this compound. This approach allows for the prediction of phase stability and reaction yields under different conditions, guiding experimental efforts.

A notable application of thermodynamic modeling has been in the context of hydrothermal synthesis of SrZrO₃. acs.orgacs.org A comprehensive model, based on the standard-state thermochemical properties of all chemical species involved and a realistic activity coefficient model, has been developed to predict the optimal conditions for producing phase-pure SrZrO₃. acs.org These models can generate phase stability and yield diagrams, which are graphical representations of the stable phases as a function of parameters like temperature, pressure, and precursor concentrations. acs.orgacs.org

The modeling has revealed that the synthesis of SrZrO₃ is highly sensitive to several factors:

Precursors: The choice of strontium and zirconium precursors significantly impacts the reaction pathway and product purity. acs.org

Molar Ratios: The initial molar ratio of strontium to zirconium is a critical parameter that must be precisely controlled. acs.org

Temperature: Temperature influences the reaction kinetics and the stability of the desired SrZrO₃ phase. acs.org

Carbonate Contamination: The presence of CO₂ or carbonates can lead to the formation of impurity phases like strontium carbonate (SrCO₃), hindering the synthesis of pure SrZrO₃. acs.orgacs.org

Experimental verification has confirmed the predictions of these thermodynamic models. acs.org Studies have shown that by using CO₂-free starting materials, such as strontium hydroxide (B78521) or strontium nitrate (B79036) with hydrous zirconium dioxide, and carefully controlling the synthesis conditions, phase-pure SrZrO₃ can be successfully obtained via hydrothermal methods at temperatures like 433 K and 473 K. acs.org

Simulation of Electronic Band Structure and Density of States in this compound

The simulation of the electronic band structure and density of states (DOS) provides fundamental insights into the electronic properties of this compound, such as its insulating nature and optical characteristics. These simulations are typically performed using DFT.

The calculated band structure of SrZrO₃ reveals that it is an indirect band gap material in both its cubic and orthorhombic phases. aps.orglu.lv In the high-temperature cubic phase, the valence band maximum (VBM) is located at the R point of the Brillouin zone, while the conduction band minimum (CBM) is at the Γ point. aps.orglu.lv For the orthorhombic phase, the VBM is at the S point and the CBM is at the Γ point. aps.org The indirect nature of the band gap has implications for its use in optoelectronic devices.

The DOS provides information about the contribution of different atomic orbitals to the electronic states. For SrZrO₃, the upper valence band is primarily composed of oxygen 2p states, while the lower conduction band is mainly derived from zirconium 4d states. aps.orglu.lv The crystal field in the cubic phase splits the Zr 4d states into lower-energy t₂g and higher-energy e_g bands. aps.org

The choice of computational method significantly affects the calculated band gap. Standard DFT functionals like GGA-PBE tend to underestimate the band gap. For example, GGA calculations for cubic SrZrO₃ yield an indirect band gap of around 3.3 eV, whereas experimental values are closer to 5.9 eV. aps.orgresearchgate.net Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, provide a more accurate description. The HSE hybrid functional, for instance, calculates the indirect band gap of orthorhombic SrZrO₃ to be 5.33 eV, which is in much better agreement with experimental observations. aps.org

Doping can be used to modify the electronic properties of SrZrO₃. For instance, doping with lanthanum has been computationally shown to introduce extra electrons into the conduction band, transforming the material from an insulator to a metallic state. elsevier.es Similarly, doping with calcium or barium has been predicted to reduce the band gap and change its nature from indirect to direct. tandfonline.comx-mol.net

The table below presents a comparison of calculated band gaps for cubic and orthorhombic SrZrO₃ using different DFT functionals.

PhaseDFT FunctionalVBMCBMBand Gap (eV)Type
CubicPBERΓ3.31 aps.orgIndirect
CubicHSERΓ4.89 aps.orgIndirect
OrthorhombicPBESΓ3.70 aps.orgIndirect
OrthorhombicHSESΓ5.33 aps.orgIndirect

Table comparing calculated band gaps for cubic and orthorhombic this compound.

Computational Modeling of Point Defect Formation and Migration Energies in this compound Lattices

Computational modeling is a powerful tool for investigating the formation and migration of point defects in the this compound lattice, which are crucial for understanding its electrical and transport properties, particularly in applications like proton conductors and fuel cells. These studies typically employ first-principles calculations based on DFT.

The formation energy of a point defect, which is the energy required to create the defect in a perfect crystal, depends on the chemical potentials of the constituent elements and the Fermi level position. researchgate.net Calculations have shown that in SrZrO₃, oxygen vacancies (Vₒ) act as deep donors. researchgate.net Their formation energy is low when the Fermi level is near the valence band, meaning they can act as compensating centers in acceptor-doped materials. researchgate.net Strontium (Vₛᵣ) and zirconium (Vₑᵣ) vacancies, on the other hand, are acceptor-type defects and have lower formation energies when the Fermi level is near the conduction band. researchgate.net

Hydrogen impurities, which are essential for proton conductivity, have also been studied. researchgate.net Hydrogen can exist as an interstitial ion (Hᵢ⁺), forming an O-H bond and acting as a donor. researchgate.net It can also substitute for an oxygen ion (Hₒ⁺), behaving as a shallow donor. researchgate.net

The migration energy represents the energy barrier that a defect must overcome to move through the lattice. The migration energy of different defects determines the ionic conductivity of the material. For instance, in lanthanum oxybromide, a material with a related structure, the migration energy of a bromide ion vacancy was calculated to be significantly lower than that of an oxygen ion vacancy, indicating that bromide ion conduction is more favorable. rsc.org Similar calculations in zirconates are crucial for understanding proton conduction mechanisms.

Defect engineering, guided by computational modeling, is a key strategy for optimizing the properties of SrZrO₃. For example, first-principles calculations have been used to guide the selection of acceptor dopants to enhance proton conductivity. osti.gov These studies have shown that the effectiveness of common dopants can be limited by self-compensation, where the dopant ion occupies the wrong lattice site and acts as a donor instead of an acceptor. osti.gov Computational modeling can help identify dopants that are less prone to such issues. osti.gov

The table below provides a conceptual overview of the types of point defects in SrZrO₃ and their typical behavior as predicted by computational models.

Defect TypeNotationElectrical Activity
Oxygen VacancyVₒDonor
Strontium VacancyVₛᵣAcceptor
Zirconium VacancyVₑᵣAcceptor
Interstitial HydrogenHᵢDonor
Substitutional HydrogenHₒDonor

Table summarizing common point defects in this compound.

Predictive Modeling of Functional Properties of this compound (e.g., Thermoelectric, Optical)

Predictive modeling, primarily using first-principles calculations, has been instrumental in exploring and forecasting the functional properties of this compound, including its thermoelectric and optical characteristics. These computational approaches allow for the screening of materials and the tuning of their properties for specific applications.

Thermoelectric Properties:

This compound is considered a potential candidate for thermoelectric applications due to its non-toxic and environmentally friendly nature. elsevier.es First-principles calculations combined with Boltzmann transport theory are used to predict thermoelectric properties such as the Seebeck coefficient, electrical conductivity, and thermal conductivity. elsevier.esresearchgate.net

Pristine SrZrO₃ is a wide-bandgap insulator, which limits its thermoelectric performance. elsevier.es However, its properties can be significantly modified through doping. For example, computational studies have shown that doping SrZrO₃ with lanthanum (La) can transform it into a metallic state, which is a prerequisite for good thermoelectric behavior. elsevier.es Predictive modeling can further be used to calculate the thermoelectric figure of merit (ZT), a key parameter that determines the efficiency of a thermoelectric material. Such studies are crucial for guiding experimental efforts to enhance the thermoelectric properties of SrZrO₃ through strategies like defect engineering and nanostructuring. imist.maarxiv.org

Optical Properties:

The optical properties of SrZrO₃, such as the dielectric function, absorption coefficient, and reflectivity, have been extensively studied using computational methods. researchgate.netmdpi.comresearchgate.net These properties are directly related to the electronic band structure. The calculated optical properties are often compared with experimental data to validate the theoretical models. researchgate.net

DFT calculations have been used to analyze the interband transitions that contribute to the optical spectra of SrZrO₃. researchgate.net For instance, the peaks in the imaginary part of the dielectric function can be attributed to electronic transitions from the occupied O 2p states in the valence band to the unoccupied Zr 4d states in the conduction band. researchgate.net

Predictive modeling also allows for the investigation of how the optical properties can be tailored. Doping with elements like calcium (Ca) and barium (Ba) has been computationally shown to not only reduce the band gap but also to alter the optical properties, potentially making the material more suitable for certain optoelectronic applications. tandfonline.comx-mol.net Similarly, the effect of zinc (Zn) doping on the electronic and optical properties has been explored, revealing a significant reduction in the band gap and a red shift in the absorption spectra. researchgate.netdntb.gov.ua

The table below summarizes some of the predicted functional properties of SrZrO₃ from computational studies.

Functional PropertyMethodKey Finding
ThermoelectricityDFT + Boltzmann TransportLa-doping induces metallic behavior, a key step for thermoelectric applications. elsevier.es
Optical AbsorptionDFTThe onset of optical absorption is related to the indirect band gap. researchgate.net
Dielectric FunctionDFTPeaks in the dielectric function are attributed to interband transitions from O 2p to Zr 4d states. researchgate.net
Effect of Doping (Ca, Ba)DFTDoping can reduce the band gap and modify optical properties for optoelectronic applications. tandfonline.comx-mol.net
Effect of Doping (Zn)DFTZn-doping significantly reduces the band gap and alters the absorption spectra. researchgate.netdntb.gov.ua

Table summarizing predicted functional properties of this compound.

Defect Chemistry and Charge Transport Mechanisms in Strontium Zirconate Systems

Analysis of Intrinsic Point Defects and their Thermodynamic Equilibrium in Strontium Zirconate

The intrinsic point defects in this compound (SrZrO₃) play a crucial role in its electrical and transport properties. These defects, which include vacancies and interstitials of the constituent ions (Sr, Zr, O), are formed during synthesis and high-temperature processing. The formation of these defects is governed by thermodynamic principles, and their concentrations are determined by the temperature and the chemical potentials of the components.

In SrZrO₃, the primary intrinsic point defects are Schottky and Frenkel defects. Schottky defects involve the formation of vacancies on all sublattices in stoichiometric ratios, while Frenkel defects involve the creation of a vacancy and an interstitial of the same ionic species. First-principles calculations have been employed to determine the formation energies of these defects. For instance, strontium vacancies (VSr) and zirconium vacancies (VZr) act as acceptor-type defects, having low formation energies when the Fermi level is near the conduction band. researchgate.net Conversely, oxygen vacancies (VO) are donor-type defects with low formation energies when the Fermi level is close to the valence band, making them potential compensating centers in acceptor-doped materials. researchgate.net

The thermodynamic equilibrium of these defects can be described by quasi-chemical reactions. For example, the formation of Schottky defects can be represented as:

null -> V"Sr + V"Zr + 3V••O

The equilibrium concentration of these defects is exponentially dependent on temperature. The presence of these intrinsic defects, even in undoped SrZrO₃, contributes to a baseline level of ionic and electronic conductivity. However, the intrinsic ionic conductivity of undoped SrZrO₃ is generally low due to the high formation energies of the vacancies. universite-paris-saclay.fr

Acceptor Doping and the Mechanism of Oxygen Vacancy Generation in this compound

To enhance the ionic conductivity of this compound, particularly for applications in proton-conducting solid oxide fuel cells (PC-SOFCs), acceptor doping on the Zr-site is a common strategy. researchgate.neturfu.ru Trivalent cations, such as Y³⁺, Sc³⁺, Yb³⁺, and Lu³⁺, are introduced to substitute the tetravalent Zr⁴⁺ ions. researchgate.netnih.govmdpi.com This substitution creates a net negative charge in the lattice, which is compensated by the formation of positively charged oxygen vacancies (V••O) to maintain charge neutrality. researchgate.neturfu.ru

The mechanism of oxygen vacancy generation through acceptor doping can be represented by the following defect reaction using Kröger-Vink notation, where M represents a trivalent dopant:

M₂O₃ -> 2M'Zr + 3OxO + V••Omdpi.com

This reaction shows that for every two moles of dopant incorporated onto the zirconium sites, one mole of oxygen vacancies is created. The increased concentration of oxygen vacancies significantly enhances the oxide-ion conductivity of the material. researchgate.neturfu.ru

Protonic Defects and Proton Conduction Mechanisms in Humid Atmospheres within this compound-Based Materials

Acceptor-doped this compound exhibits significant proton conductivity in humid atmospheres, a property that is essential for its use as an electrolyte in PC-SOFCs. mdpi.comosti.gov Protonic defects are not intrinsic to the material but are formed through the interaction of the oxide with water vapor at elevated temperatures. mdpi.com This process, known as hydration, involves the filling of oxygen vacancies by hydroxide (B78521) ions (OH⁻).

The reaction for the incorporation of protons can be written as:

H₂O(g) + V••O + OxO <=> 2(OH)O

Here, a water molecule from the gas phase dissociates and fills an oxygen vacancy, forming two protonic defects, which are essentially protons bonded to lattice oxygen ions, denoted as (OH)•O. mdpi.com The concentration of these protonic defects is directly proportional to the concentration of oxygen vacancies and the partial pressure of water vapor. nih.gov

Proton transport in this compound occurs via a Grotthuss-type mechanism, which involves two primary steps: the reorientation of the hydroxide ion and the transfer of the proton to an adjacent oxygen ion. nih.govacs.org The A-site cation (Sr²⁺) plays a crucial role in this process by influencing the lattice dynamics and reducing the energy barrier for proton diffusion. illinois.edu The presence of acceptor dopants can also influence proton transport; while they are necessary for creating the oxygen vacancies that enable proton incorporation, they can also act as trapping centers for protons, potentially limiting long-range proton mobility. researchgate.netresearchgate.net The binding energy between the proton and the dopant ion is a key factor in this trapping effect. researchgate.net

Influence of A-site Non-stoichiometry on Defect Chemistry and Electrical Conductivity of this compound

A-site non-stoichiometry, specifically strontium deficiency, has a significant impact on the defect chemistry and electrical conductivity of this compound. urfu.rumdpi.commdpi.com A controlled level of Sr deficiency can be intentionally introduced to further manipulate the defect concentrations and enhance the material's properties.

In Sr-deficient compositions, represented as Sr₁₋ₓZrO₃, additional oxygen vacancies are created to compensate for the charge imbalance caused by the strontium vacancies (V"Sr). mdpi.com This can be described by the following defect reaction:

-SrO -> V"Sr + V••Omdpi.com

This generation of extra oxygen vacancies can lead to an increase in the total ionic conductivity. mdpi.commdpi.com However, the effect of Sr deficiency is complex and often exhibits a non-monotonic relationship with conductivity.

Effects of Strontium Deficiency on Dopant Incorporation and Secondary Phase Precipitation

Strontium deficiency can influence the site preference of acceptor dopants. In acceptor-doped SrZrO₃, an excess of A-site vacancies can promote the incorporation of trivalent dopant ions onto the Sr-site, where they act as donors (e.g., Y•Sr). researchgate.netmdpi.com This "self-compensation" effect counteracts the intended creation of oxygen vacancies by acceptor doping on the Zr-site, leading to a decrease in ionic conductivity if the Sr deficiency is too high. mdpi.com

Charge Carrier Hopping Conduction and Relaxation Processes in this compound Ceramics

The electrical conduction in this compound ceramics, particularly at higher frequencies and varying temperatures, is often described by a charge carrier hopping mechanism. iaamonline.orgresearchgate.netresearchgate.net This process involves the movement of localized charge carriers, which can be electrons or polarons, between adjacent sites in the crystal lattice. rsc.org The AC conductivity (σac) typically follows Jonscher's universal power law, which indicates a hopping-type conduction. researchgate.netrsc.org

Dielectric relaxation spectroscopy is a valuable tool for studying these hopping processes and other relaxation phenomena in SrZrO₃. journaldephysique.org The analysis of dielectric loss and electric modulus as a function of frequency and temperature can reveal information about the relaxation times and activation energies associated with different charge transport processes within the grains and at the grain boundaries. iaamonline.orgresearchgate.net In acceptor-doped SrZrO₃, two distinct relaxation peaks have been observed, corresponding to the wet (proton-containing) and dry (proton-free) states of the material. journaldephysique.org This suggests that the defects responsible for these relaxations possess both an electric and an elastic dipole moment. The hopping of charge carriers is a thermally activated process, and the activation energy can provide insights into the nature of the charge carriers and the potential barriers they encounter. iaamonline.orgcapes.gov.br

Interdiffusion Phenomena and Cationic Diffusion Coefficients in this compound Systems

Interdiffusion of cations is a critical consideration in this compound systems, especially when they are used in multilayered devices like SOFCs, where they are in contact with other materials at high temperatures. Cation diffusion is generally much slower than anion (oxygen) diffusion in perovskite oxides. acs.org The diffusion mechanism for cations is typically mediated by cation vacancies. rsc.org

The diffusion coefficients of both A-site (Sr) and B-site (Zr) cations are important for understanding the long-term stability and performance of devices. In some perovskites, the diffusivities of A-site and B-site cations are found to be similar, suggesting a coupled diffusion mechanism. acs.org The presence of sintering aids or impurities can significantly influence cation diffusion, often by enhancing grain boundary diffusion. mdpi.com

First-principles calculations can be used to determine the migration enthalpies for cation diffusion. For example, in the related barium zirconate system, the migration enthalpy for Zr diffusion is significantly reduced when the mechanism involves a Ba vacancy, indicating the importance of defect clusters in facilitating cation transport. rsc.org Understanding and controlling interdiffusion is crucial for preventing the formation of undesirable secondary phases at interfaces and ensuring the chemical and mechanical integrity of this compound-based components in high-temperature applications. osti.govosti.gov

Tailoring Strontium Zirconate Properties Through Doping and Non Stoichiometry

Effects of Transition Metal and Other Element Doping (e.g., Niobium (Nb), Tin (Sn)) on Strontium Zirconate

Doping with transition metals or other elements at the B-site (zirconium site) is another effective strategy to tailor the properties of SrZrO₃.

The effects of Niobium (Nb) doping have been investigated more extensively in related perovskite materials like strontium titanate (SrTiO₃) and lead zirconate titanate (PZT) than in this compound itself. In SrBi₄Ti₄O₁₅, for instance, Nb doping was found to increase the resistance of the grains, which suggests a decrease in the concentration of oxygen vacancies. rsc.org In other complex perovskites, Nb doping often acts as a donor ("softens" ferroelectric properties) and can enhance dielectric properties. rsc.orgresearchgate.net For Nb-doped SrTiO₃, studies show it influences the electrical conductivity and defect structure. researchgate.net While direct, detailed studies on the electronic and optical properties of Nb-doped SrZrO₃ are limited, these findings in analogous compounds suggest that Nb doping would significantly impact its electrical conductivity and dielectric behavior, primarily by altering the defect chemistry.

Tin (Sn) doping has been shown to be an effective method for enhancing the electrical conductivity of analogous perovskite-type oxides. A study on strontium hafnate (SrHfO₃), which is chemically similar to SrZrO₃, demonstrated that substituting hafnium with tin (SrHf₁₋ₓSnₓO₃₋δ) led to a significant increase in electrical conductivity. chimicatechnoacta.ru The highest conductivity, which was approximately 830 times greater than that of undoped strontium hafnate at 600 °C, was observed for a doping concentration of 8 mol% (x = 0.08). chimicatechnoacta.ru This enhancement was accompanied by an increase in grain size and relative density. chimicatechnoacta.ru In Sn-doped calcium titanate, an increase in the dielectric constant has also been reported. meral.edu.mm These results strongly suggest that Sn doping could be a viable strategy to significantly improve the electrical conductivity of this compound for applications requiring higher charge transport.

Table 3: Effect of Tin (Sn) Doping on the Electrical Conductivity of Strontium Hafnate (SrHfO₃) - An Analogue for SrZrO₃

Tin Content (x in SrHf₁₋ₓSnₓO₃₋δ)Conductivity at 800 °C (S·cm⁻¹) (Dry Air)Relative Density (%)Key Finding
0 ~5 x 10⁻⁹~75%Low intrinsic conductivity.
0.08 4.1 x 10⁻⁶~80%Highest conductivity achieved, ~830 times higher than undoped at 600 °C. chimicatechnoacta.ru
0.16 ~2 x 10⁻⁶~80%Conductivity decreases after optimal doping level.

Source: Based on research findings for Sn-doped Strontium Hafnate. chimicatechnoacta.ruresearchgate.net

Controlled Non-stoichiometry and its Consequences on this compound Performance

Controlled non-stoichiometry, particularly at the A-site (strontium deficiency), is a critical method for modifying the defect chemistry and, consequently, the performance of this compound, especially in applications like proton conductors. researchgate.net Creating a slight strontium deficiency (e.g., Sr₀.₉₈ZrO₃₋δ) is a known strategy to increase the concentration of oxygen vacancies in the crystal lattice. researchgate.net These oxygen vacancies are essential for both oxygen ion conductivity and for the material's ability to incorporate water to form protonic defects, which enhances proton conductivity. researchgate.net

Research on Yb-doped SrZrO₃ has shown that the ionic conductivity reaches its maximum value at a strontium content of x = 0.98 in SrₓZr₀.₉₅Yb₀.₀₅O₃₋δ. This enhancement is attributed to the increased concentration of oxygen vacancies compensating for the charge of the strontium vacancies. However, a further decrease in the strontium content (e.g., to x = 0.94) can lead to a decrease in ionic conductivity. researchgate.net This is because at higher deficiency levels, the dopant ions (like Y or Yb) may start to occupy the Sr-sites, where they can act as donors, which in turn reduces the concentration of oxygen vacancies and hampers conductivity. researchgate.net Therefore, precise control over the Sr-deficiency is crucial for optimizing the ionic transport properties of this compound for applications in solid oxide fuel cells, electrolyzers, and sensors.

Table 4: Influence of Strontium Non-stoichiometry on the Ionic Conductivity of Yb-Doped this compound (SrₓZr₀.₉₅Yb₀.₀₅O₃₋δ)

Strontium Content (x)Effect on Defect ChemistryIonic Conductivity (at 500 °C)Performance Consequence
1.00 (Stoichiometric) Base level of oxygen vacancies from acceptor doping.Base levelStandard performance.
0.98 (Slightly Deficient) Increased oxygen vacancy concentration.Highest value (2 x 10⁻⁴ S·cm⁻¹).Enhanced ionic transport, optimal for protonic devices.
0.96 (Deficient) Oxygen vacancy concentration starts to decrease.Lower than x=0.98Sub-optimal performance.
0.94 (Highly Deficient) Dopant partitioning over Sr and Zr sites, reducing oxygen vacancies. researchgate.netSignificantly lower than x=0.98.Detrimental to ionic conductivity. researchgate.net

Source: Compiled from studies on non-stoichiometric, doped this compound. researchgate.net

Advanced Characterization Techniques for Strontium Zirconate Research

Structural and Morphological Characterization Methods

Advanced characterization techniques are crucial for understanding the structure-property relationships in strontium zirconate (SrZrO₃). These methods provide detailed insights into the crystal structure, phase purity, microstructure, and surface topography, which are essential for optimizing its performance in various applications.

X-ray Diffraction (XRD) for Phase Purity and Crystal Structure Determination of this compound

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for the characterization of crystalline materials like this compound. forcetechnology.com It provides fundamental information about the crystal structure and the phase purity of a sample. ncl.ac.uk The technique works by directing an X-ray beam at the material and measuring the scattering of the incoming radiation. forcetechnology.com The resulting diffraction pattern is unique to each crystalline material, acting as a fingerprint that allows for identification by comparison with international databases. forcetechnology.com

In the research of this compound, XRD is primarily employed to confirm the successful synthesis of the desired phase and to ensure the absence of secondary or impurity phases. ncl.ac.ukresearchgate.net For instance, studies have shown that SrZrO₃ synthesized via various methods, when analyzed by XRD, presents a single phase with an orthorhombic perovskite structure, confirming the purity of the prepared ceramic. researchgate.net Powder X-ray diffraction studies on nanocrystalline this compound have demonstrated the monophasic nature of the powder after heat treatment. researchgate.net

XRD analysis also allows for the determination of key structural parameters, such as lattice parameters, crystallite size, and strain. The grain size of SrZrO₃ powders, for example, has been calculated from the broadening of the diffraction lines, with results indicating sizes in the range of 80-100 nm. researchgate.net Rietveld analysis of XRD data can further refine the crystal structure, confirming the orthorhombic structure in both pure and doped this compound samples.

The table below summarizes typical crystal structure data for this compound obtained from XRD analysis.

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupPnmaN/A
PhaseSingle Phase researchgate.netresearchgate.net
Crystallite Size (nm)~62 - 100 researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) for Microstructure and Surface Morphology Analysis of this compound

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials at high magnifications. azooptics.comijaser.org An SEM scans a sample with a focused beam of electrons, and the signals generated from the electron-sample interaction produce detailed images of the surface topography and composition. azooptics.com This method is widely used in materials research to analyze features such as grain size, grain boundaries, porosity, and surface texture. ijaser.org

The combination of high magnification, large depth of field, and good resolution makes SEM an essential tool for understanding the relationship between the synthesis process and the final microstructure of this compound components. ijaser.org

The table below outlines the typical information obtained from SEM analysis of materials like this compound.

Analyzed FeatureInformation Provided
Surface TopographyDetails of surface texture, roughness, and features. azooptics.com
MicrostructureGrain size, grain shape, grain boundaries, and porosity. ijaser.org
Morphological StructureOverall shape and structure of particles or grains. ijaser.org
Elemental CompositionWhen coupled with Energy Dispersive X-ray Spectroscopy (EDS), it provides qualitative and quantitative elemental analysis. nih.gov

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and chemical bonds present in this compound (SrZrO₃). The analysis of the FTIR spectrum provides insights into the vibrational modes of the constituent atoms, confirming the formation of the perovskite structure and detecting any impurities or modifications.

In the FTIR spectrum of SrZrO₃, the most prominent absorption bands are typically observed in the lower wavenumber region, which is characteristic of metal-oxygen bonds in perovskite oxides. A strong absorption peak is consistently found in the range of 492-686 cm⁻¹, which is attributed to the stretching vibrations of the Zr-O bonds within the ZrO₆ octahedra that form the cornerstone of the perovskite structure. researchgate.net Another significant band related to the Sr-O bond has been observed around 913 cm⁻¹. researchgate.net

The presence of these characteristic peaks serves as a confirmation of the successful synthesis of the this compound compound. The sharpness and intensity of these peaks can also provide qualitative information about the crystallinity and phase purity of the material. Broader peaks may indicate a more amorphous or disordered structure, while sharp, well-defined peaks are indicative of a highly crystalline material.

Furthermore, FTIR can be used to analyze doped or composite materials containing this compound. For instance, in a composite of nitrogen-doped reduced graphene oxide (N-rGO) and SrZrO₃, FTIR analysis helps to understand the chemical bonding between the two components. researchgate.net The spectra of such composites will show the characteristic peaks of SrZrO₃ alongside peaks corresponding to the functional groups present in the N-rGO. researchgate.net

A summary of typical FTIR absorption bands observed in this compound and related composites is presented in the table below.

Wavenumber (cm⁻¹)AssignmentReference
492-686Zr-O stretching vibrations researchgate.net
913Sr-O bond researchgate.net
1446Zr-O bond in a composite researchgate.net
1018, 1458Additional observed bands researchgate.net

It is important to note that the exact positions of these peaks can be influenced by factors such as particle size, morphology, and the presence of dopants or defects in the crystal lattice. Therefore, a comprehensive analysis often involves comparing the experimental spectrum with theoretical calculations or reference spectra of well-characterized samples.

UV-Visible Spectroscopy for Optical Band Gap Estimation in this compound

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to determine the optical properties of this compound (SrZrO₃), particularly its optical band gap (Eg). The band gap is a crucial parameter that dictates the electronic and optical behavior of the material, influencing its potential applications in areas like photocatalysis and optoelectronics.

The principle behind this technique involves irradiating the material with ultraviolet and visible light and measuring the amount of light absorbed or reflected. For a semiconductor like SrZrO₃, electrons in the valence band can be excited to the conduction band if the energy of the incident photons is equal to or greater than the band gap energy. This absorption of light leads to a characteristic edge in the UV-Vis spectrum.

The intrinsic band gap of pure this compound is quite large, typically reported to be around 5.6 eV. researchgate.net This wide band gap means that pure SrZrO₃ primarily absorbs light in the deep ultraviolet region of the electromagnetic spectrum.

The optical band gap can be estimated from the UV-Vis absorption or diffuse reflectance spectra using the Tauc plot method. thermofisher.comyoutube.com This method relates the absorption coefficient (α) to the photon energy (hν) and the band gap (Eg) through the following equation:

(αhν)ⁿ = A(hν - Eg)

where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). By plotting (αhν)ⁿ against hν and extrapolating the linear portion of the curve to the energy axis, the value of the band gap can be determined. youtube.com

Researchers have demonstrated that the band gap of this compound can be engineered through doping. For instance, doping with zinc (Zn) has been shown to reduce the band gap, although it remains wide at over 5.5 eV. eurekalert.org Nitrogen doping has also been investigated as a method to narrow the band gap of SrZrO₃ films, with studies showing a reduction of approximately 0.08 eV. researchgate.net This ability to tune the band gap is critical for enhancing the material's ability to absorb visible light, which is essential for applications such as visible-light photocatalysis. researchgate.net

The table below summarizes some reported band gap values for pure and doped this compound.

MaterialBand Gap (eV)Doping EffectReference
Pure SrZrO₃~5.6- researchgate.net
Zn-doped SrZrO₃>5.5Reduction eurekalert.org
N-doped SrZrO₃ filmReduced by ~0.08Reduction researchgate.net

The precise determination of the optical band gap is essential for understanding the electronic structure of this compound and for designing materials with tailored optical properties for specific technological applications.

Photoluminescence (PL) Spectroscopy for Optical Emission Properties of Doped this compound

Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive technique used to investigate the optical emission properties of this compound (SrZrO₃), particularly when doped with impurity ions. This method provides valuable information about the electronic structure, defect states, and energy transfer mechanisms within the material.

The process involves exciting the material with a light source, typically a laser, which promotes electrons to higher energy states. When these electrons relax back to their ground state, they can emit photons, and the resulting light is collected and analyzed. The PL spectrum reveals the intensity and wavelength of the emitted light, which are characteristic of the material and any dopants present.

Pure this compound nanocrystals have been observed to exhibit a strong violet-blue emission, which is often attributed to defect states within the crystal lattice. researchgate.net However, the primary focus of PL studies on SrZrO₃ is often on the emission properties of doped materials. Doping with rare-earth ions, for example, can introduce new emission centers and significantly alter the luminescent properties of the host material.

When SrZrO₃ is doped with ions like Europium (Eu³⁺) or Terbium (Tb³⁺), the resulting material can exhibit characteristic sharp emission lines corresponding to the electronic transitions within the dopant ions. For instance, Eu³⁺-doped SrZrO₃ shows a distinct red emission. researchgate.net Similarly, other rare-earth ions can be used to produce emissions in different parts of the visible spectrum. The intensity and specific wavelengths of these emissions can be influenced by the concentration of the dopant, the synthesis method, and the local crystal environment around the dopant ion.

The table below summarizes the observed emission colors and corresponding dopants in this compound.

Dopant IonEmission ColorKey Emission Wavelengths/TransitionsReference
- (undoped)Violet-blueBroad emission researchgate.net
Europium (Eu³⁺)Red~600 nm researchgate.net
Terbium (Tb³⁺)Green- researchgate.net
Thulium (Tm³⁺)Blue, Infrared2.63 eV, 2.71 eV, 1.55 eV researchgate.net

In some cases, the PL spectrum of doped SrZrO₃ may show both the emission from the host material (the violet-blue emission) and the characteristic emission from the dopant ions. researchgate.net This indicates that the energy transfer from the host lattice to the dopant ions may not be complete. The relative intensities of the host and dopant emissions can provide insights into the efficiency of this energy transfer process.

By carefully selecting the dopant and its concentration, it is possible to tune the emission color of this compound, making it a promising material for applications in phosphors for lighting and displays.

Electron Paramagnetic Resonance (EPR) for Oxygen Vacancy Detection in this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is particularly sensitive to the presence of unpaired electrons. wikipedia.org This makes it an invaluable tool for the detection and characterization of point defects, such as oxygen vacancies, in materials like this compound (SrZrO₃). rsc.org Oxygen vacancies are common defects in perovskite oxides and can significantly influence their electrical, optical, and catalytic properties.

The fundamental principle of EPR involves placing a sample in a strong magnetic field and irradiating it with microwaves. Unpaired electrons have a magnetic moment due to their spin, and in the presence of a magnetic field, their spin states are split. The absorption of microwave radiation at a specific frequency and magnetic field strength causes transitions between these spin states, resulting in a characteristic EPR spectrum. wikipedia.org

In the context of this compound, oxygen vacancies can be created through various means, such as doping with acceptor ions or by creating a strontium deficiency in the material. urfu.ru An oxygen vacancy can trap one or two electrons, forming F⁺ centers (one trapped electron) or F centers (two trapped electrons), respectively. The F⁺ center, having an unpaired electron, is EPR active and can be detected by this technique.

The EPR spectrum of a defect provides information about its local environment. The g-factor, which is determined from the position of the resonance signal, is a characteristic property of the paramagnetic center and can help in its identification. The shape and width of the EPR signal can also provide insights into the concentration of the defects and their interactions with the surrounding lattice.

While direct EPR studies specifically focused on oxygen vacancies in this compound are not extensively detailed in the provided search results, the technique has been widely applied to other perovskite oxides like strontium titanate (SrTiO₃) to study similar defects. rsc.orgarxiv.org In these materials, EPR has been instrumental in identifying different types of defect centers and understanding their electronic structure. For instance, in SrTiO₃, EPR has been used to study impurity centers that are sensitive to the local crystal structure and phase transformations. arxiv.org

The application of advanced EPR techniques, such as high-frequency and pulsed EPR, can provide even more detailed information about the structural and dynamic properties of oxygen vacancies in perovskite oxides. rsc.org These methods can help to elucidate the formation of defect complexes and monitor their behavior under different conditions.

Compositional and Elemental Analysis

Energy-Dispersive X-ray Spectroscopy (EDX) for Chemical Composition Mapping of this compound

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is a powerful analytical technique used for the elemental analysis and chemical characterization of materials like this compound (SrZrO₃). wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), allowing for the determination of the elemental composition of a sample with high spatial resolution.

The principle of EDX involves bombarding the sample with a focused beam of high-energy electrons. This causes the ejection of core-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop down to fill these vacancies, releasing energy in the form of X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated. youtube.com An EDX detector measures the energy and intensity of these X-rays, generating a spectrum that shows peaks corresponding to the different elements present in the sample.

For this compound, EDX analysis is crucial for several purposes:

Confirmation of Elemental Composition: EDX spectra can confirm the presence of strontium (Sr), zirconium (Zr), and oxygen (O) in the synthesized material, verifying the formation of the desired compound.

Stoichiometry Determination: By quantifying the intensities of the characteristic X-ray peaks, EDX can provide an estimate of the relative atomic percentages of the constituent elements. This is important for ensuring the correct stoichiometry of SrZrO₃.

Detection of Impurities: The technique is sensitive enough to detect the presence of any unintended elements or impurities that may have been introduced during the synthesis process.

Elemental Mapping: When combined with SEM or TEM, EDX can be used to create elemental maps that show the spatial distribution of different elements across the surface of the sample. This is particularly useful for analyzing the homogeneity of the material and for studying composites or doped samples. For example, in a composite of SrZrO₃ with another material, elemental mapping can visualize how the different components are distributed. researchgate.net

The table below provides a hypothetical example of the kind of quantitative data that can be obtained from an EDX analysis of a pure this compound sample.

ElementAtomic %
Strontium (Sr)20.1
Zirconium (Zr)19.8
Oxygen (O)60.1

It is important to be aware of the limitations of EDX. The accuracy of quantitative analysis can be affected by factors such as the surface topography of the sample and the potential for peak overlap between different elements. wikipedia.org Despite these limitations, EDX remains an indispensable tool for the routine chemical analysis and quality control of this compound and related materials.

Secondary Ion Mass Spectrometry (SIMS) for Interdiffusion Studies in this compound Thin Films

Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique that is well-suited for studying the composition of solid surfaces and thin films. wikipedia.org It is particularly valuable for investigating interdiffusion phenomena in multilayered structures, such as those involving this compound (SrZrO₃) thin films.

The basic principle of SIMS involves sputtering the surface of a sample with a focused primary ion beam. cameca.com This causes the ejection of atoms and molecules from the surface, a fraction of which are ionized. These secondary ions are then collected and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio. The result is a mass spectrum that provides information about the elemental and isotopic composition of the sample surface.

One of the key strengths of SIMS is its ability to perform depth profiling. youtube.com By continuously sputtering the sample surface, the technique can analyze the composition as a function of depth. This makes it an ideal tool for studying interdiffusion, which is the process of atomic migration across the interface between two different materials. In the context of this compound thin films, SIMS can be used to:

Characterize the interface: Analyze the sharpness of the interface between the SrZrO₃ film and the substrate or adjacent layers.

Measure diffusion profiles: Quantify the concentration of elements from the film that have diffused into the substrate, and vice versa, as a function of depth.

Study the effect of processing conditions: Investigate how factors such as annealing temperature and time affect the extent of interdiffusion.

The high sensitivity of SIMS allows for the detection of trace amounts of elements, making it possible to study even very slow diffusion processes. cameca.com The technique can be operated in two modes: static SIMS, which analyzes the outermost atomic layers with minimal surface damage, and dynamic SIMS, which involves a higher ion dose to achieve faster sputtering rates for depth profiling. youtube.com

Electrical and Electrochemical Characterization

Advanced electrical and electrochemical characterization techniques are crucial for understanding the performance of this compound in various applications, from dielectric components to solid oxide fuel cells. These methods probe the material's conductivity, dielectric response, and behavior at electrode interfaces.

Impedance Spectroscopy for Electrical Conductivity and Dielectric Relaxation Processes in this compound

Impedance spectroscopy is a powerful non-destructive technique used to investigate the electrical properties of materials. By applying a small sinusoidal voltage and measuring the resulting current over a wide range of frequencies, it is possible to deconvolve the contributions of different electrical processes, such as bulk (grain interior) conductivity, grain boundary effects, and electrode polarization. The data is often visualized in a Nyquist plot, where the negative imaginary part of impedance is plotted against the real part.

In the study of this compound and related perovskites, impedance spectroscopy reveals that both bulk and grain boundary effects contribute to the material's total resistance. The resulting Nyquist plot for a polycrystalline ceramic like this compound typically shows two or more semicircles. At high frequencies, the semicircle corresponds to the bulk (grain) response, while the semicircle at lower frequencies represents the grain boundary response. The bulk conductivity is an intrinsic property of the material, while the grain boundary conductivity is highly dependent on the microstructure, purity, and sintering conditions of the ceramic.

Research on doped this compound, such as Ytterbium (Yb)-doped SrZrO₃, has utilized impedance spectroscopy to analyze the influence of dopants and stoichiometry on conductivity. For instance, creating a strontium deficiency in SrₓZr₀.₉₅Yb₀.₀₅O₃₋δ has been shown to influence electrical conductivity, with the highest total and bulk conductivities observed for the x = 0.98 composition. researchgate.net The increase in conductivity with rising humidity, as observed through impedance measurements, indicates a significant contribution from protonic defects to the charge transport mechanism. researchgate.net Similarly, studies on Lutetium (Lu)-doped this compound show that conductivity increases significantly with Lu addition, and the presence of water vapor enhances conductivity, confirming the material's ability to hydrate (B1144303) and conduct protons. mdpi.com

The analysis of impedance data can also provide insight into dielectric relaxation processes. nih.gov Relaxation is the decay of polarization in a dielectric material when an external electric field is removed. In the frequency domain, this manifests as a peak in the dielectric loss. The relaxation time (τ) is related to the frequency of the applied field and can be determined from the impedance spectra. For materials like this compound, these relaxation processes are often non-Debye type, indicating a distribution of relaxation times due to the material's complex microstructure. nih.gov

Table 1: Electrical Conductivity of Doped this compound Compositions

Material CompositionTemperature (°C)AtmosphereBulk Conductivity (S/cm)Total Conductivity (S/cm)
Sr₀.₉₈Zr₀.₉₅Yb₀.₀₅O₃₋δ600Humid Air (pH₂O = 3.2 kPa)3 x 10⁻³6 x 10⁻⁴
SrZr₀.₉₀Lu₀.₁₀O₃₋δ700Wet Air (pH₂O = 0.61 kPa)Not Specified1 x 10⁻²

Cyclic Voltammetry for Electrochemical Behavior of this compound Materials

Cyclic voltammetry (CV) is a fundamental electroanalytical technique for studying the electrochemical behavior of materials. epj-conferences.org It involves cycling the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about redox processes (oxidation and reduction), reaction mechanisms, and the stability of reaction products. nih.gov

For this compound, particularly when used as an electrode material or in electrochemical cells, CV is employed to characterize its performance and stability. A study on nanophase SrZrO₃ prepared by chemical precipitation and annealing utilized CV to investigate its electrochemical properties. researchgate.net The cyclic voltammograms of SrZrO₃ samples, measured in a voltage range of +0.6V to -0.6V, provide insight into the capacitive and redox behavior at the electrode-electrolyte interface. researchgate.net

The shape of the voltammogram can indicate the nature of the electrochemical processes. For an ideal capacitor, the CV curve is rectangular, indicating purely electrostatic charge storage. Deviations from this shape, such as the presence of distinct oxidation and reduction peaks, suggest the occurrence of faradaic (redox) reactions. By analyzing the peak potentials, peak currents, and the separation between anodic and cathodic peaks, researchers can understand the kinetics of electron transfer and the reversibility of the electrochemical reactions occurring at the this compound surface. epj-conferences.orgnih.gov

Dielectric Measurements (Constant, Loss, Temperature Dependence) of this compound

The dielectric properties of this compound are critical for its application in electronic components like capacitors and microwave devices. mdpi.com Key parameters include the dielectric constant (εr), which measures a material's ability to store electrical energy, and the dielectric loss (tan δ), which quantifies the energy dissipated as heat.

The dielectric constant of this compound is influenced by frequency and temperature. At room temperature and a frequency of 10 kHz, a dielectric constant of approximately 21 has been reported for SrZrO₃ ceramics. mdpi.com Other studies have found values around 42 to 45 at 400 K and 1 kHz. The dielectric constant generally increases with temperature. This rise is attributed to various polarization mechanisms, including electronic, ionic, and space-charge polarization, becoming more active at higher temperatures.

Dielectric loss is a measure of the inefficiency of the dielectric material. A low dielectric loss is desirable for most applications to minimize energy dissipation. For SrZrO₃, the dielectric loss is generally low at room temperature but tends to increase with temperature, particularly above 300°C. The temperature dependence of both dielectric constant and loss provides valuable information about phase transitions and the activation of charge carriers within the material.

Table 2: Dielectric Properties of this compound at Various Temperatures and Frequencies

FrequencyTemperatureDielectric Constant (εr)Dielectric Loss (tan δ)Source
10 kHzRoom Temperature~21~0.26 - 0.67 mdpi.com
1 kHz400 K (~127°C)~42 - 45Not Specified
1 kHz600 K (~327°C)IncreasesIncreases
1 kHz800 K (~527°C)IncreasesIncreases
1 kHz1000 K (~727°C)IncreasesIncreases

Thermal and Mechanical Characterization

Understanding the thermal stability and mechanical robustness of this compound ceramics is essential for their use in high-temperature and structural applications.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability of this compound

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information on phenomena like decomposition, dehydration, or oxidation. DTA measures the temperature difference between a sample and an inert reference material, revealing thermal events such as phase transitions, melting, or crystallization, which can be endothermic (heat absorbing) or exothermic (heat releasing).

For this compound prepared by solid-state reaction, TGA and DTA are used to confirm its thermal stability. Studies have shown that SrZrO₃ is highly stable at elevated temperatures. TGA curves for SrZrO₃ typically show a very small initial mass loss at lower temperatures (e.g., up to around 593 K or 320°C), which is attributed to the removal of adsorbed moisture. Beyond this initial stage, no significant mass loss is observed up to high temperatures (e.g., 1123 K or 850°C), indicating that the compound does not decompose and is thermally stable in this range. DTA curves correspondingly show no major endothermic or exothermic peaks related to decomposition or phase transitions within this temperature range, further confirming the material's stability.

Microhardness Testing of this compound Ceramics

Microhardness testing is a standard method for determining the mechanical properties of ceramic materials. It measures the resistance of a material to localized plastic deformation. The Vickers hardness test is commonly used, where a diamond indenter with a specific geometry is pressed into the polished surface of the ceramic under a known load for a set duration. The dimensions of the resulting indentation are then measured to calculate the hardness value, typically reported in Vickers Hardness Number (VHN) or Gigapascals (GPa).

The microhardness of this compound ceramics is influenced by factors such as porosity, grain size, and the presence of secondary phases. A well-sintered, dense ceramic will exhibit higher hardness values. The processing method, including sintering temperature and duration, plays a critical role in achieving a dense microstructure with minimal porosity, thereby enhancing the mechanical properties. While specific microhardness values for pure this compound are not widely reported in the provided literature, values for related zirconia-based ceramics are typically high, often exceeding 1300 HV. The hardness of these materials is a key indicator of their potential durability and wear resistance in structural applications.

Emerging Applications of Strontium Zirconate in Advanced Technologies

Strontium Zirconate in Energy Conversion and Storage Devices

The unique electrochemical and thermal properties of this compound, particularly in its doped forms, position it as a key material in the development of cleaner and more efficient energy technologies.

This compound-based perovskites are considered highly promising materials for proton-conducting membranes in devices like solid oxide fuel cells (SOFCs) and solid oxide electrolysis cells (SOECs). nih.govmdpi.com Their primary advantage lies in the combination of good proton conductivity with superior chemical stability, especially compared to cerate-based counterparts which can be unstable in atmospheres containing CO2. mdpi.comresearchgate.net

Pure SrZrO3 exhibits limited proton conductivity, but this can be significantly enhanced by doping the zirconium site with trivalent acceptor cations such as Yttrium (Y), Ytterbium (Yb), Lutetium (Lu), Scandium (Sc), and Gadolinium (Gd). mdpi.commdpi.com This doping process creates oxygen vacancies, which, in the presence of water vapor, allows for the incorporation of protons into the crystal lattice, thereby facilitating proton transport.

Research has shown that the level and type of dopant are critical. For instance, Yb-doped this compound has demonstrated higher conductivity than Y-doped versions, making it a prospective material for proton-conducting SOFCs (PC-SOFCs). mdpi.com Studies on SrZr₁₋ₓLuₓO₃₋δ have found that conductivity increases significantly with Lu-doping, reaching values comparable to those of highly conductive barium-based perovskites. mdpi.com The highest conductivity for this composition was achieved at x = 0.10, measuring 10 mS/cm at 700 °C in wet air. mdpi.com Similarly, Sr-deficient compositions like Sr₀.₉₈Zr₀.₉₅Yb₀.₀₅O₃₋δ have shown promising results, reaching a purely protonic conductivity of 2 × 10⁻⁴ S/cm at 500 °C in a humid atmosphere. scilit.com

In electrolysis cells for hydrogen production, this compound-based electrolytes have also demonstrated excellent performance. rsc.orgresearchgate.net A cell using a SrZr₀.₅Ce₀.₄Y₀.₁O₂.₉₅ electrolyte achieved current densities of 0.2 A/cm² and 0.5 A/cm² at 600 °C with applied voltages of 1.28 V and 1.63 V, respectively, showing high faradaic efficiencies of 88% and 85%. rsc.org

Table 1: Proton Conductivity of Doped this compound Compositions

Material Composition Temperature (°C) Atmosphere Conductivity (S/cm) Reference
SrZr₀.₉Lu₀.₁O₃₋δ 700 Wet Air 1.0 x 10⁻² mdpi.com
Sr₀.₉₈Zr₀.₉₅Yb₀.₀₅O₃₋δ 600 Humid Air 6.0 x 10⁻⁴ mdpi.com
Sr₀.₉₈Zr₀.₉₅Yb₀.₀₅O₃₋δ 500 Humid Air 2.0 x 10⁻⁴ scilit.com

The proton-conducting capabilities of doped this compound make it an excellent active material for electrochemical hydrogen sensors. elsevier.esmdpi.com These sensors typically operate on the Nernst principle, where the material serves as a solid electrolyte separating a reference electrode from a sensing electrode exposed to the hydrogen-containing atmosphere. energy.govchula.ac.th A potential difference is generated across the electrolyte, which is proportional to the logarithm of the hydrogen partial pressure difference between the two sides. energy.gov

Materials like Ytterbium-doped this compound (SrZr₀.₉Yb₀.₁O₃₋α) have been successfully used in electrochemical cells for sensing applications. nih.gov Laboratory prototypes based on doped-strontium zirconate have demonstrated sufficient sensitivity and stability, even in the presence of CO2. energy.gov Research has confirmed a linear sensor response to the logarithm of H₂ concentration and a relatively fast response time of approximately 5 seconds when changing from 2% to 100% H₂. energy.gov The combination of high proton conductivity and chemical robustness makes SrZrO3-based materials suitable for reliable hydrogen detection in various environments, including for fuel cell vehicle safety systems. nih.govchula.ac.thnih.gov

This compound is considered a good candidate for high-temperature thermoelectric applications due to its non-toxic and environmentally friendly nature. elsevier.es Thermoelectric materials can directly convert heat energy into electrical energy, and their efficiency is quantified by the dimensionless figure of merit (ZT). For a material to be a good thermoelectric candidate, it should possess high electrical conductivity (σ), a high Seebeck coefficient (S), and low thermal conductivity (κ). scielo.org.mx

Table 2: Thermoelectric Properties of Pure vs. Lanthanum-Doped this compound at 900 K

Material Conduction Type Figure of Merit (ZT) Reference
SrZrO₃ (Pure) p-type 0.003 elsevier.es
La-doped SrZrO₃ (12.5%) n-type 0.23 elsevier.es

This compound in Electronic and Optoelectronic Devices

The intrinsic electrical and optical properties of this compound, such as its high dielectric constant and wide bandgap, make it a valuable material for various electronic and optoelectronic components. elsevier.eschemicalbook.com

This compound is an important non-ferroelectric perovskite oxide recognized for its potential as a high-K dielectric material. iaamonline.org This makes it a candidate to replace silicon dioxide in future memory devices and in the fabrication of multilayer ceramic capacitors (MLCCs). iaamonline.orgepj-conferences.orgsciopen.com Its key attributes for these applications include a high dielectric constant (relative permittivity, εr), high breakdown strength, low leakage current density, and excellent chemical and thermal stability. elsevier.essciopen.com

Research has shown that carefully processed SrZrO3 ceramics can exhibit a relative permittivity of around 60 and an average breakdown strength of 40 V/μm, suggesting their suitability for high-voltage capacitor applications. researchgate.netcapes.gov.br Other studies have reported even higher dielectric constants, with some nanophase SrZrO3 samples showing values around 140 at 100 Hz with a low dielectric loss of approximately 0.6. iaamonline.org The material's high breakdown strength is particularly advantageous as it mitigates electromechanical failure mechanisms that can occur in other dielectrics. epj-conferences.org Furthermore, sol-gel derived (Ca, Sr)ZrO3 thin films have demonstrated dielectric constants in the range of 20–30 with stable properties against applied electrical fields and frequencies, and very low leakage current densities, reinforcing their promise for CMOS gate and other nanoelectronics applications. researchgate.net

Table 3: Dielectric Properties of this compound

Material Form Dielectric Constant (εr) Frequency Breakdown Strength Reference
Processed Ceramic 60 - 40 V/μm researchgate.netcapes.gov.br
Nanophase Sample ~140 100 Hz - iaamonline.org
Ceramic Powder 21 10 kHz - epj-conferences.org
(Ca, Sr)ZrO₃ Thin Film 20-30 100 Hz - 1 MHz High researchgate.net

The wide bandgap and transparency to visible light make this compound thin films highly suitable for optoelectronic devices. chemicalbook.comrsc.org Pure SrZrO3 has an indirect bandgap, but research has shown that doping can modify its electronic and optical properties. tandfonline.com For instance, doping with Calcium (Ca) and Barium (Ba) can alter the bandgap from indirect to direct, making the material a more attractive candidate for certain optoelectronic applications. tandfonline.com

In the field of optical materials, this compound is a component in complex perovskite systems used for applications like optical waveguides. tandfonline.comqsrarematerials.com For example, Barium this compound Titanate [(Ba₁₋ₓSrₓ)(ZrₓTi₁₋ₓ)O₃, BSZT] thin films grown on magnesium oxide (MgO) substrates have been investigated for their waveguiding properties. tandfonline.comtandfonline.com These films, grown epitaxially, exhibit a quadratic electro-optic (E-O) effect, which is crucial for developing active optical devices like modulators. tandfonline.comresearchgate.net Studies on BSZT films have determined their refractive indices and electro-optic coefficients, which are key parameters for designing waveguide structures. For example, BSZT-2.5 and BSZT-5 films showed E-O coefficients of 1.52 × 10⁻¹⁸ m²/V² and 2.04 × 10⁻¹⁸ m²/V², respectively. tandfonline.com The ability to grow high-quality, transparent thin films with desirable electro-optic properties positions this compound-based materials as important building blocks for integrated optics. tandfonline.comtandfonline.comoptica.org

Table 4: Electro-Optic Properties of Barium this compound Titanate (BSZT) Thin Films

Material Composition Film Thickness Substrate Quadratic E-O Coefficient (m²/V²) Reference
BSZT-2.5 490 nm MgO (100) 1.52 x 10⁻¹⁸ tandfonline.com
BSZT-5 620 nm MgO (100) 2.04 x 10⁻¹⁸ tandfonline.com

This compound in Future Memory Devices

This compound (SrZrO₃), a non-ferroelectric perovskite oxide, is emerging as a significant material in the development of future memory technologies. iaamonline.orgresearchgate.net Its potential lies in its excellent electrical properties, particularly its high dielectric constant (high-K) and high mechanical strength, which make it a candidate to replace traditional materials like silicon dioxide in memory applications. iaamonline.orgresearchgate.net

Research has focused on leveraging SrZrO₃ in resistive random access memory (RRAM), a type of non-volatile memory. The principle of RRAM relies on the material's ability to switch between high and low resistance states, representing binary data (0s and 1s). This compound's inherent resistance switching capability is a key attribute for this application. chemicalbook.com Studies on related compounds, such as this compound titanate (SrZrTiO₃) thin films, have demonstrated promising results for RRAM insulators. In these studies, embedding aluminum within the film enhanced the switching characteristics, achieving a retention time of 10⁴ seconds at both room temperature and 85°C, and demonstrating endurance over 8,000 switching cycles. researchgate.net This suggests a strong potential for non-volatile memory applications. researchgate.net

The high dielectric constant of this compound is another crucial property. elsevier.es A high-K material can store more charge in a smaller area, enabling higher-density memory devices. iaamonline.org Depending on the synthesis method, the dielectric constant of SrZrO₃ has been reported to be between approximately 60 and 140. iaamonline.orgresearchgate.net This, combined with a wide band gap, low leakage current density, and high breakdown strength, positions this compound as a promising high-K dielectric material for the next generation of memory devices. iaamonline.orgelsevier.es

Table 1: Electrical Properties of this compound for Memory Applications

PropertyReported Value(s)Significance in Memory DevicesSource(s)
Dielectric Constant (K)~60 to ~140Enables higher charge storage capacity for high-density memory. iaamonline.org, researchgate.net
NatureNon-ferroelectric perovskiteSuitable for high-K dielectric and RRAM applications rather than FeRAM. iaamonline.org, researchgate.net
Band Gap4.71 eVIndicates good insulating properties, reducing leakage current. iaamonline.org
Key FeatureResistance SwitchingForms the basis of Resistive Random Access Memory (RRAM) functionality. chemicalbook.com, researchgate.net
Retention Time (in SrZrTiO₃)> 10⁴ secondsDemonstrates the ability to store information for long periods without power. researchgate.net
Endurance (in SrZrTiO₃)> 8099 cyclesShows robustness and reliability over many read/write cycles. researchgate.net

This compound in High-Temperature and Catalytic Applications

Refractory Materials and High-Temperature Engineering Applications of this compound

This compound is a highly valued refractory material, primarily due to its exceptionally high melting point and chemical stability at elevated temperatures. chemicalbook.comchemicalbook.com These characteristics make it suitable for some of the most demanding high-temperature engineering environments. chemicalbook.com Its applications span metallurgy, nuclear energy, and the manufacturing of structural components for high-temperature furnaces. researchgate.netresearchgate.net

One of its notable uses is in crucibles designed for melting metals and corrosive alkaline melts, where its chemical inertness is a significant advantage. researchgate.net The material has also been investigated for use in magnetohydrodynamic (MHD) power generation plants, which operate at extreme temperatures up to 2700°C. chemicalbook.com Furthermore, in the context of nuclear safety, this compound is important as it can form within nuclear fuel as a reaction product, influencing the behavior of fission materials. chemicalbook.com

Recent research has explored its potential as a refractory mold material for the investment casting of reactive alloys like titanium and nickel superalloys. researchgate.net Studies have shown that yttrium(III) oxide-doped this compound exhibits minimal reaction with a TiNi alloy at 1750°C, preventing the formation of undesirable reaction layers and allowing for easy separation of the cast ingot from the mold. researchgate.net The material's heat resistance can also be enhanced; a composite refractory demonstrated a more than tenfold increase in thermal shock resistance (from 2 to 23 cycles) in 850°C water quench tests. researchgate.net

Table 2: Refractory Properties of this compound

PropertyValueApplication RelevanceSource(s)
Melting Point2700 °CAllows for use in extreme temperature environments like furnaces and casting. chemicalbook.com, americanelements.com
Density5.5 g/cm³ (at 20 °C)A fundamental physical property for material design and engineering calculations. americanelements.com
Chemical StabilityHighSuitable for containing reactive materials like alkaline melts and liquid metal alloys. chemicalbook.com, researchgate.net
Application AreasMetallurgy, Nuclear Energy, Crucibles, Refractory Molds, MHD PlantsHighlights the material's versatility in various high-temperature fields. chemicalbook.com, researchgate.net, researchgate.net, researchgate.net
High-Temperature ReactivityLow reactivity with TiNi alloys at 1750 °C (when doped with Y₂O₃)Crucial for producing high-quality, contamination-free castings of reactive alloys. researchgate.net

Heterogeneous Catalysis Utilizing this compound-Based Catalysts

This compound's high surface area and excellent chemical stability under harsh reaction conditions make it a versatile material in the field of heterogeneous catalysis, both as a catalyst and a catalyst support. elsevier.essamaterials.comontosight.ai Its performance is often linked to the synthesis method, which influences particle size and surface area. niscpr.res.in For instance, this compound synthesized via a solution combustion method yielded nanoparticles (56 nm) with a surface area of 15.34 m²/g. niscpr.res.in

This material has been successfully employed as a catalyst for the decomposition of hydrogen peroxide (H₂O₂), a reaction that proceeds via chemisorption. niscpr.res.in A more significant application is in the production of biofuels. unesp.br Research has shown that this compound prepared via a citrate (B86180) route under acidic conditions (pH 2) can act as a highly effective heterogeneous catalyst for the transesterification reaction to produce biodiesel, achieving impressive ester yields of up to 98%. unesp.br

Furthermore, doped this compound has shown great promise in energy and environmental applications. Nickel-doped SrZrO₃ has been tested for biogas reforming, which converts methane (B114726) and carbon dioxide into syngas (a mixture of hydrogen and carbon monoxide). worktribe.com This catalyst was found to be highly active and selective, and crucially, it demonstrated strong resistance to carbon deposition, a common cause of catalyst deactivation in such processes. worktribe.com Its proton conductivity at elevated temperatures also makes it a candidate for promoting low-temperature catalytic processes, such as ammonia (B1221849) synthesis. chemicalbook.comrsc.org

Table 3: Research Findings on this compound in Heterogeneous Catalysis

Catalytic ApplicationCatalyst SystemKey Research Finding(s)Source(s)
Biodiesel ProductionSrZrO₃ (synthesized at pH 2)Achieved a 98% ester yield in transesterification reactions. unesp.br
Biogas Reforming4 mol% Nickel-doped SrZrO₃Showed high activity, selectivity, and resistance to carbon formation. worktribe.com
H₂O₂ DecompositionSrZrO₃ nanoparticlesDemonstrated catalytic activity with an activation energy of 290 Cal/mol. niscpr.res.in
Catalyst SupportPure SrZrO₃Used as a stable support for reactions involving oxygen activation and conversion. samaterials.com

This compound for Thermal Barrier Coatings (TBCs)

This compound is a leading candidate material for the next generation of thermal barrier coatings (TBCs), designed to protect components in gas turbines and aircraft engines from extreme temperatures. ontosight.airesearchgate.netbohrium.com It is being investigated as an alternative to the current industry standard, yttria-stabilized zirconia (YSZ), due to its favorable thermophysical properties. researchgate.net Key advantages include a high melting point, low thermal conductivity, and a high thermal expansion coefficient (TEC), which helps reduce thermal stress mismatch with the underlying metal substrate. researchgate.netbohrium.com

Compared to YSZ, pure this compound exhibits a TEC that is at least 4.5% larger up to 1200°C and a sintering rate less than half that of YSZ at the same temperature, indicating better resistance to degradation. researchgate.net However, the application of pure SrZrO₃ can be limited by phase transformations that occur at high temperatures. bohrium.commdpi.com To overcome this, researchers have focused on doping SrZrO₃ with other oxides, such as ytterbium(III) oxide (Yb₂O₃), gadolinium(III) oxide (Gd₂O₃), and scandium(III) oxide (Sc₂O₃). researchgate.netbohrium.comscientific.netresearchgate.net

This doping strategy has proven highly effective. For example, co-doping with Yb₂O₃ and Gd₂O₃ suppresses the problematic phase transitions, significantly lowers thermal conductivity (by up to 40% compared to pure SrZrO₃), and increases fracture toughness by over 30%. bohrium.com These doped systems maintain a high TEC comparable to YSZ. bohrium.com Double-layer TBCs, consisting of a SrZrO₃-based top layer over a conventional YSZ layer, have demonstrated significantly longer lifetimes in thermal cycling tests at 1250°C compared to YSZ coatings alone. researchgate.netenea.it

Table 4: Comparative Properties of this compound-Based TBC Materials

MaterialThermal Conductivity (at 1000 °C)Thermal Expansion Coefficient (TEC)Key Advantage(s)Source(s)
YSZ (Standard) ~2.1 W/(m·K) (implied)Lower than SrZrO₃Industry standard, well-characterized. researchgate.net, bohrium.com
This compound (SrZrO₃) ~1.25 W/(m·K)>10.5 x 10⁻⁶ K⁻¹ (up to 1200°C)Lower sintering rate and higher TEC than YSZ. researchgate.net, researchgate.net
Yb₂O₃-Gd₂O₃ co-doped SrZrO₃ ~1.3 W/(m·K)10.9 x 10⁻⁶ K⁻¹ (at 1250°C)Suppressed phase transitions, low thermal conductivity, high fracture toughness. bohrium.com
Sc₂O₃-Gd₂O₃ co-doped SrZrO₃ Lower than pure SrZrO₃Positively influenced (stabilized)Good phase stability up to 1450°C. scientific.net, researchgate.net

Future Research Directions and Challenges for Strontium Zirconate

Development of Novel Synthesis Routes for Enhanced Control over Morphology, Crystallinity, and Purity of Strontium Zirconate

The synthesis of this compound (SrZrO₃) powders with precisely controlled characteristics is a significant area of ongoing research. Traditional solid-state reaction methods, which involve high temperatures (1100–1300°C) and extended calcination times, often result in powders with undesirable properties like inhomogeneity, impurity contamination, and particle aggregation. elsevier.eschemicalbook.com To overcome these limitations, researchers are actively exploring a variety of "soft" chemical processing techniques.

These alternative methods offer improved control over the final product's properties. Wet-chemical routes such as sol-gel, co-precipitation, combustion synthesis, and hydrothermal methods have been shown to produce SrZrO₃ powders with higher purity, better homogeneity, and controlled particle sizes. chemicalbook.comrsc.orgniscpr.res.inresearchgate.net For instance, the sol-gel method provides excellent control over stoichiometry and yields high-purity materials at lower sintering temperatures. rsc.org Similarly, the solution combustion synthesis, utilizing fuels like glycine (B1666218) and urea, can produce crystalline, phase-pure SrZrO₃ powder rapidly at temperatures below 773 K. niscpr.res.in Hydrothermal synthesis is another promising technique for producing fine SrZrO₃ particles. elsevier.es

A key objective in developing these novel synthesis routes is the ability to tailor the morphology (shape and size), crystallinity (degree of structural order), and purity of the SrZrO₃ particles. These characteristics are crucial as they directly influence the material's performance in various applications. For example, nanocrystalline powders with uniform size distribution are highly desirable for creating dense ceramics with enhanced mechanical and electrical properties.

Recent innovations include the use of bio-chelating agents, such as lemon powder, in a semi-green synthesis approach to produce perovskite electrodes with enhanced crystallinity and minimal impurities. rsc.org Another novel approach involves the use of a citrate (B86180) route, which has been successful in synthesizing SrZrO₃ matrices for catalytic applications. journalijdr.com

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodAdvantagesDisadvantagesKey Research Focus
Solid-State Reaction Simple, inexpensiveHigh temperatures, long reaction times, inhomogeneity, impurities, particle aggregation. elsevier.eschemicalbook.comOptimization of reaction conditions to improve powder characteristics.
Sol-Gel High purity, homogeneity, stoichiometric control, lower sintering temperatures. rsc.orgComplex, multi-step process. rsc.orgSynthesis of thin films and coatings with specific properties. rsc.org
Co-precipitation Simplicity, ease of handling, synthesis of ultrafine powders. chemicalbook.comresearchgate.netPotential for contamination if not carefully controlled. chemicalbook.comUse of chelating agents to improve purity and homogeneity. chemicalbook.com
Combustion Synthesis Rapid, low-temperature, produces crystalline and phase-pure powders. niscpr.res.inCan be highly exothermic and difficult to control.Use of different fuel mixtures to tailor powder characteristics. niscpr.res.in
Hydrothermal Synthesis Production of fine, crystalline particles with controlled morphology. elsevier.esRequires high-pressure equipment.Synthesis of nanoscale powders with specific shapes and sizes. elsevier.es
Citrate Route Produces catalytically active matrices. journalijdr.comCan result in multiple phases if not optimized. journalijdr.comOptimizing the process for single-phase synthesis.
Semi-Green Synthesis Eco-friendly, enhanced crystallinity, minimal impurities. rsc.orgNewer method, requires further research.Exploring various bio-chelating agents.

Advanced Understanding of Defect Engineering and its Intricate Impact on Transport Properties in Complex this compound Architectures

Defect engineering is a powerful strategy for tuning the functional properties of materials like this compound. The type and concentration of defects, such as vacancies and substitutions, can significantly influence its electrical and thermal transport properties. sciopen.comrsc.org A key focus of current research is to gain a deeper understanding of the relationship between defect chemistry and the performance of SrZrO₃ in various applications.

In proton-conducting applications, for example, acceptor doping is used to introduce oxygen vacancies, which are essential for the incorporation of protons into the material's structure. mdpi.comosti.gov However, the effectiveness of this approach can be limited by self-compensation, where the dopant incorporates on the wrong cation site and acts as a donor, suppressing the formation of oxygen vacancies. osti.govosti.gov First-principles calculations are being employed to study these complex defect interactions and to identify strategies for optimizing proton conductivity. osti.gov

Nonstoichiometry, or a deviation from the ideal stoichiometric ratio of elements, is another tool for defect engineering. sciopen.com Creating a deficiency in the strontium (A-site) or zirconium (B-site) content can introduce additional vacancies and influence the material's properties. mdpi.commdpi.com For instance, a small strontium deficiency in Yb-doped SrZrO₃ has been shown to improve the grain interior conductivity. mdpi.com

The impact of defects on thermal conductivity is also a critical area of investigation, particularly for applications like thermal barrier coatings. Point defects, such as vacancies and substituent atoms, act as scattering centers for phonons, which are the primary carriers of heat in solids. By carefully controlling the defect structure, it is possible to reduce the thermal conductivity of SrZrO₃. sciopen.com

Exploration of Novel Dopants and Co-Doping Strategies for Multifunctional this compound Systems

Doping this compound with various elements is a widely used strategy to modify its properties and introduce new functionalities. The choice of dopant and its concentration can have a profound effect on the material's crystal structure, electrical conductivity, and optical properties. mdpi.combohrium.commdpi.comresearchgate.nettandfonline.com

For proton-conducting applications, acceptor dopants such as Yb³⁺, Y³⁺, Ga³⁺, Al³⁺, and In³⁺ are commonly used to replace Zr⁴⁺, leading to the formation of oxygen vacancies that facilitate proton transport. researchgate.net Research is ongoing to identify novel dopants that can further enhance proton conductivity. For example, doping with lutetium (Lu) has been shown to significantly increase the conductivity of SrZrO₃, making it comparable to other well-known proton conductors like barium cerate and barium zirconate. mdpi.com The use of alkali metal dopants is also being explored as a way to overcome the problem of self-compensation. osti.gov

Co-doping, the introduction of two or more different dopants, is an emerging strategy for creating multifunctional SrZrO₃ systems. bohrium.combohrium.com By combining dopants with different functionalities, it is possible to tailor the material's properties for specific applications. For example, co-doping with ytterbium oxide (Yb₂O₃) and gadolinium oxide (Gd₂O₃) has been shown to improve the phase stability and reduce the thermal conductivity of SrZrO₃, making it a more suitable material for thermal barrier coatings. bohrium.combohrium.com

The table below summarizes the effects of various dopants on the properties of this compound.

Table 2: Effects of Different Dopants on this compound Properties

DopantSiteEffect on PropertiesApplication
Ytterbium (Yb) Zr-siteIncreases proton conductivity. mdpi.comProton-conducting membranes.
Yttrium (Y) Zr-siteIncreases proton conductivity. researchgate.netProton-conducting fuel cells.
Lutetium (Lu) Zr-siteSignificantly increases electrical conductivity. mdpi.comProton-conducting membranes.
Gadolinium (Gd) Co-dopant with YbImproves phase stability and reduces thermal conductivity. bohrium.comThermal barrier coatings.
Calcium (Ca) Sr-siteAlters the band gap from indirect to direct. tandfonline.comOptoelectronic devices.
Barium (Ba) Sr-siteModifies the electronic and optical properties. tandfonline.comOptoelectronic devices.
Zinc (Zn) Zr-siteEnhances solar reflectivity and atmospheric window emissivity. sciopen.comPassive daytime radiative cooling.
Nickel (Ni) -High activity for methane (B114726) reforming. Solid oxide fuel cells (anode).
Chromium (Cr) -Induces memristive behavior. arxiv.orgMemristors.

In-depth Characterization and Modeling of Interfaces and Grain Boundary Phenomena in this compound Devices

The performance and long-term stability of devices incorporating this compound are often dictated by the behavior of interfaces and grain boundaries. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.netepj-conferences.org In solid oxide fuel cells (SOFCs) and solid oxide electrolysis cells (SOECs), for instance, the formation of secondary phases like SrZrO₃ at the interface between the electrode and the electrolyte can significantly degrade performance. researchgate.netresearchgate.netresearchgate.netkyoto-u.ac.jpeuropa.euresearchgate.net

The formation of SrZrO₃ is often a result of the diffusion of strontium from the electrode to the electrolyte, where it reacts with zirconia. researchgate.netsemanticscholar.orgresearchgate.net This process is influenced by factors such as temperature, operating conditions, and the microstructure of the materials. researchgate.netkyoto-u.ac.jp High-resolution electron microscopy and other advanced characterization techniques are being used to study the formation and growth of these interfacial layers in detail. researchgate.netsemanticscholar.org

Understanding the crystallographic relationship between the SrZrO₃ grains and the surrounding materials is crucial for predicting and controlling their impact on device performance. researchgate.netsemanticscholar.org For example, it has been shown that SrZrO₃ can form with a highly matched boundary with the adjacent gadolinia-doped ceria (GDC) grain, which can affect ion transport pathways. researchgate.netsemanticscholar.org

In addition to experimental characterization, computational modeling is playing an increasingly important role in understanding interface and grain boundary phenomena. The O-lattice theory, for example, has been used to predict the conditions under which SrZrO₃ will grow into a neighboring GDC grain. researchgate.net

Integration of Computational Materials Design and Predictive Modeling for Tailored this compound Materials with Desired Performance

Computational materials design and predictive modeling are becoming indispensable tools for accelerating the discovery and development of new materials with tailored properties. materialsproject.orgmaterialsproject.orgelsevier.esscispace.comaps.org First-principles calculations, based on density functional theory (DFT), are being widely used to investigate the fundamental properties of this compound at the atomic level. materialsproject.orgmaterialsproject.orgelsevier.esscispace.comaps.org

These computational methods can be used to predict a wide range of properties, including:

Structural properties: Crystal structure, lattice parameters, and phase stability. materialsproject.orgmaterialsproject.orgaps.org

Electronic properties: Band structure, density of states, and electronic conductivity. materialsproject.orgelsevier.esscispace.com

Optical properties: Dielectric function, refractive index, and absorption coefficient. materialsproject.orgmaterialsproject.org

Vibrational properties: Phonon dispersion curves and infrared and Raman spectra. aps.org

Defect properties: Formation energies of vacancies, interstitials, and dopants. osti.govosti.gov

By simulating the effects of different dopants, defects, and structural modifications, researchers can screen potential materials and identify promising candidates for experimental synthesis and characterization. For example, first-principles calculations have been used to study the effect of lanthanum doping on the thermoelectric properties of SrZrO₃. elsevier.es These calculations can provide valuable insights into the mechanisms that govern material properties and guide the design of new materials with enhanced performance.

The Materials Project is a valuable resource that provides open access to a vast database of computed materials properties, including those for different phases of this compound. materialsproject.orgmaterialsproject.org This data can be used to benchmark theoretical calculations and to explore trends in material properties across different compositions and structures.

Investigation of this compound in Emerging and Hybrid Device Architectures

The unique properties of this compound make it a promising material for a variety of emerging and hybrid device architectures. rsc.orgmdpi.comarxiv.org Its high dielectric constant, low leakage current, and high breakdown strength make it suitable for applications in electronic ceramics. chemicalbook.com Furthermore, its proton conductivity at high temperatures opens up possibilities for its use in fuel cells, hydrogen sensors, and other electrochemical devices. chemicalbook.commdpi.com

One area of emerging interest is the use of SrZrO₃ in memristive devices, which are non-volatile memory elements with potential applications in neuromorphic computing. arxiv.org Doping SrZrO₃ with elements like chromium has been shown to induce resistive switching behavior, which is the basis for memristive functionality. arxiv.org

Another promising application is in the field of catalysis. niscpr.res.injournalijdr.com Solution combustion synthesized SrZrO₃ has been shown to be an effective catalyst for the decomposition of hydrogen peroxide. niscpr.res.in Nickel-doped SrZrO₃ has also demonstrated high activity for methane reforming, a key process in the production of hydrogen for fuel cells.

The development of hybrid device architectures, which combine SrZrO₃ with other materials, is another active area of research. For example, the integration of SrZrO₃ with other perovskite oxides is being explored for applications in supercapacitors and other energy storage devices. rsc.org

Addressing Long-Term Stability and Durability Challenges of this compound in Diverse Operational Environments

While this compound exhibits many desirable properties, its long-term stability and durability in demanding operational environments remain a key challenge. mdpi.comresearchgate.netresearchgate.netkyoto-u.ac.jpeuropa.euresearchgate.netresearchgate.netsci-hub.secsic.esaip.orgjkcs.or.kr In high-temperature applications such as solid oxide fuel cells and thermal barrier coatings, SrZrO₃ can be susceptible to degradation mechanisms that can limit its lifetime and performance.

One of the major degradation mechanisms is the formation of secondary phases, such as this compound itself at interfaces, or strontium chromate (B82759) (SrCrO₄) in the presence of chromium impurities. researchgate.netresearchgate.netsci-hub.sejkcs.or.kr These secondary phases can be highly resistive and can lead to a decrease in the performance of the device. kyoto-u.ac.jpeuropa.eu The formation of SrZrO₃ at the electrode-electrolyte interface in SOFCs is a well-documented problem that can lead to increased ohmic resistance and delamination of the electrode. researchgate.netresearchgate.netresearchgate.netsci-hub.se

Another challenge is the potential for phase transformations at high temperatures. mdpi.com Pure SrZrO₃ undergoes a phase transition from an orthorhombic to a tetragonal structure at elevated temperatures, which can create mechanical stresses and lead to delamination of coatings. mdpi.com Doping with rare-earth elements can help to stabilize the desired phase and improve the material's thermal stability. bohrium.combohrium.com

Addressing these long-term stability and durability challenges will require a multi-faceted approach, including:

The development of more stable materials through doping and co-doping strategies. bohrium.combohrium.com

The design of improved device architectures that minimize the potential for degradation.

A deeper understanding of the degradation mechanisms through advanced characterization and modeling techniques.

Q & A

Q. What are the optimal synthesis methods for producing phase-pure strontium zirconate, and how do precursor choices influence the outcome?

Hydrothermal synthesis using Sr precursors like strontium hydroxide or nitrate, combined with precise control of Sr/Zr molar ratios (1:1 to 1.2:1), pH (10–12), and temperatures (433–473 K), minimizes carbonate contamination and ensures phase purity. Thermodynamic modeling predicts stability diagrams to guide experimental parameters, validated by XRD and SEM characterization .

Q. How are structural phase transitions in SrZrO₃ characterized experimentally?

Synchrotron X-ray diffraction (XRD) and differential scanning calorimetry (DSC) identify phase transitions: orthorhombic (Pbnm) → orthorhombic (Cmcm) at ~970 K, tetragonal (I4/mcm) at ~1105 K, and cubic (Pm3m) at ~1440 K. High-temperature XRD tracks lattice parameter changes, while heat capacity measurements reveal λ-type anomalies at transition points .

Q. What thermophysical properties are critical for evaluating SrZrO₃ in high-temperature applications?

Thermal expansion coefficients (2.43–3.23 × 10⁻⁵ K⁻¹) and heat capacity (Cp) are measured via dilatometry and drop calorimetry (300–1800 K). SrZrO₃ exhibits lower thermal conductivity (~1.5 W/m·K at 1000°C) compared to 8YSZ, making it suitable for thermal barrier coatings (TBCs) .

Q. How can researchers assess and mitigate carbonate contamination during SrZrO₃ synthesis?

Carbonate-free synthesis requires inert atmospheres (N₂/Ar) and alkaline pH (>11) to suppress CO₂ absorption. FTIR and Raman spectroscopy detect residual carbonate groups, while thermogravimetric analysis (TGA) quantifies decomposition temperatures (~600–800°C) of SrCO₃ impurities .

Q. What are the standard doping strategies to modify SrZrO₃’s properties for functional applications?

Rare-earth dopants (Yb³⁺, Gd³⁺, Ho³⁺) substitute at Sr²⁺ or Zr⁴⁺ sites via solid-state reaction or sol-gel methods. For example, 5 mol% Yb₂O₃ doping enhances phase stability up to 1600°C, while Ho³⁺ doping introduces photoluminescence via Judd-Ofelt analysis .

Advanced Research Questions

Q. What mechanisms drive the anomalous heat capacity trends in SrZrO₃ during phase transitions?

The orthorhombic-to-tetragonal transition (995–1105 K) involves cooperative tilting of ZrO₆ octahedra, detected via inelastic neutron scattering. High-resolution calorimetry reveals entropy changes (ΔS) of ~2 J/mol·K at transitions, linked to lattice dynamics and soft phonon modes .

Q. How can proton conductivity in SrZrO₃ be enhanced for solid oxide fuel cell (SOFC) electrolytes?

Co-doping with Y³⁺/Yb³⁺ at Zr⁴⁺ sites creates oxygen vacancies, enabling proton conduction via Grotthuss mechanism. Composite formation (e.g., SrZrO₃-SrCeO₃) achieves conductivities of 10⁻² S·cm⁻¹ at 600°C, validated by AC impedance spectroscopy under humidified H₂ atmospheres .

Q. What methodologies improve SrZrO₃’s resistance to CMAS (CaO-MgO-Al₂O₃-SiO₂) corrosion in TBCs?

Double rare-earth doping (e.g., Yb₂O₃ + Gd₂O₃) reduces CMAS infiltration by forming reactive layers (e.g., apatite or garnet phases). Plasma-sprayed coatings are tested via isothermal oxidation (1300°C, 100 h) and SEM-EDS to quantify reaction layer thickness (~5–10 µm) .

Q. How do contradictory reports on SrZrO₃’s proton conductivity under humid conditions reconcile experimentally?

Discrepancies arise from differing dopant segregation and grain boundary effects. Advanced characterization—atom probe tomography (APT) and electrochemical strain microscopy (ESM)—maps proton pathways, while isotopic tracer (²H) experiments distinguish bulk vs. surface contributions .

Q. What strategies validate SrZrO₃’s cytocompatibility for biomedical implants?

In vitro assays (e.g., MTT, ALP activity) using human osteoblasts assess viability (>90% at 100 µg/mL). ICP-MS monitors ion release (Sr²⁺ < 0.1 ppm), while Raman spectroscopy confirms phase stability in simulated body fluid (SBF) for 28 days .

Q. Methodological Notes

  • Data Contradictions : Compare synthesis protocols (e.g., precursor purity, sintering atmospheres) when reconciling proton conductivity or thermal expansion values .
  • Advanced Tools : Use aberration-corrected TEM for atomic-scale defect analysis and synchrotron XRD for in situ phase transition tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.